H-Pro-Phe-Gly-Lys-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O5/c23-11-5-4-9-17(22(31)32)26-19(28)14-25-20(29)18(13-15-7-2-1-3-8-15)27-21(30)16-10-6-12-24-16/h1-3,7-8,16-18,24H,4-6,9-14,23H2,(H,25,29)(H,26,28)(H,27,30)(H,31,32)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMILMCIMLLYNMB-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436108 | |
| Record name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21957-31-3 | |
| Record name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Significance of the Pro-Phe-Gly-Lys Sequence: A Technical Review
For Immediate Release
A Deep Dive into the Pro-Phe-Gly-Lys Tetrapeptide: Known Biochemical Interactions and Functional Relevance
This technical guide provides a comprehensive overview of the current scientific understanding of the tetrapeptide sequence Proline-Phenylalanine-Glycine-Lysine (Pro-Phe-Gly-Lys or PFGK). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the biological roles of short peptide sequences. While not as extensively studied as other peptide motifs, the PFGK sequence has been identified in several distinct biological contexts, revealing specific biochemical interactions and a notable lack of transport in a particular physiological model.
Introduction to the Pro-Phe-Gly-Lys Sequence
The Pro-Phe-Gly-Lys (PFGK) sequence is a tetrapeptide composed of four amino acids: Proline (Pro, P), Phenylalanine (Phe, F), Glycine (Gly, G), and Lysine (Lys, K). The unique properties of these constituent amino acids—the rigidity of Proline, the aromatic nature of Phenylalanine, the flexibility of Glycine, and the positive charge of Lysine—confer a specific stereochemical structure to the peptide that dictates its biological interactions. This guide will detail the known functions and interactions of the PFGK sequence as documented in the scientific literature.
Biochemical Interactions and Biological Roles
The biological significance of the PFGK sequence has been elucidated through its use as a substrate in enzymatic assays, its role in microbiology, and its observed transport properties.
Enzymatic Hydrolysis by Prolyl Aminopeptidase
The most well-documented interaction of the Pro-Phe-Gly-Lys sequence is its role as a substrate for prolyl aminopeptidase (PAP). A study on the PAP isolated from the yeast Debaryomyces hansenii demonstrated that the enzyme preferentially hydrolyzes peptides with a proline residue at the N-terminus. In this study, the PFGK tetrapeptide was shown to be hydrolyzed at a significantly higher rate than the dipeptide Pro-Phe, suggesting that the enzyme favors longer peptide substrates.[1] This finding is crucial for understanding the substrate specificity of prolyl aminopeptidases and highlights a specific catabolic pathway for the PFGK sequence.
Interaction with Bacterial Proteins
The Pro-Phe-Gly-Lys sequence has also been implicated in the context of bacterial pathogenesis. Specifically, in studies of the periodontal pathogen Porphyromonas gingivalis, peptides containing lysine residues were investigated for their ability to bind to the bacterium's haemagglutinin. While arginine-containing peptides showed stronger binding, lysine-containing peptides were also noted to interact, albeit more weakly. This suggests a potential role for lysine-containing peptides like PFGK in the adhesive interactions of P. gingivalis in the oral cavity.
Peptide Transport
In the context of nutrient absorption, the transport of the Pro-Phe-Gly-Lys sequence has been investigated in the mammary glands of lactating goats. Interestingly, this study revealed that the PFGK tetrapeptide was not transported across the mammary epithelium. This provides valuable negative data, indicating that specific transport mechanisms for small peptides may exhibit selectivity against sequences with the physicochemical properties of PFGK.
Potential Link to Fibrinolysis
An analogue of the PFGK sequence, referred to as "PYGK," has been mentioned in the literature in connection with an interaction with plasminogen, a key zymogen in the fibrinolytic system responsible for dissolving blood clots. While this connection is indirect, it suggests that PFGK or similar sequences could potentially modulate the process of fibrinolysis. However, further research is required to substantiate this link.
Summary of Quantitative and Qualitative Data
The following table summarizes the key findings related to the biological interactions of the Pro-Phe-Gly-Lys sequence. Due to the limited number of studies, much of the data is qualitative.
| Biological Context | Interacting Molecule/System | Observation | Quantitative Data | Reference |
| Enzymatic Degradation | Prolyl Aminopeptidase (Debaryomyces hansenii) | PFGK is hydrolyzed at a higher rate than the dipeptide Pro-Phe. | Relative hydrolysis rate: Pro-Phe-Gly-Lys (100) > Pro-Phe (66) | [1] |
| Bacterial Adhesion | Porphyromonas gingivalis Haemagglutinin | Lysine-containing peptides exhibit weaker binding than arginine-containing peptides. | Not available | |
| Nutrient Transport | Mammary Gland Epithelium (Lactating Goat) | PFGK is not transported across the epithelium. | Not available | |
| Potential Fibrinolysis Modulation | Plasminogen | An analogue ("PYGK") is suggested to interact with plasminogen. | Not available |
Key Experimental Protocols
Protocol for Prolyl Aminopeptidase Activity Assay with Pro-Phe-Gly-Lys
This protocol is adapted from the study "Purification and Characterization of a Prolyl Aminopeptidase from Debaryomyces hansenii".[1]
Objective: To determine the relative hydrolysis rate of Pro-Phe-Gly-Lys by prolyl aminopeptidase.
Materials:
-
Purified prolyl aminopeptidase from D. hansenii
-
Pro-Phe-Gly-Lys tetrapeptide substrate
-
McIlvaine buffer (100 mM citric acid, 200 mM disodium phosphate, pH 7.5)
-
L-proline-7-amido-4-methylcoumarin (Pro-AMC) as a reference substrate
-
Multiscan fluorometer with excitation at 355 nm and emission at 460 nm
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the Pro-Phe-Gly-Lys substrate in McIlvaine buffer. The original study does not specify the concentration used for this specific peptide, but a typical starting concentration for peptide substrates is in the range of 0.1 to 1 mM.
-
Prepare the enzyme solution by diluting the purified prolyl aminopeptidase in McIlvaine buffer to a suitable working concentration.
-
In a microplate well, add 50 µL of the enzyme solution to 250 µL of the McIlvaine buffer containing the Pro-Phe-Gly-Lys substrate.
-
For the reference reaction, use 0.12 mM Pro-AMC as the substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1, 5, 10, 15 minutes). The original study used a 1-minute incubation for Pro-AMC.
-
The hydrolysis of Pro-Phe-Gly-Lys can be monitored by methods such as HPLC to measure the decrease in the substrate peak or the appearance of product peaks (Pro and Phe-Gly-Lys).
-
For the reference substrate Pro-AMC, measure the fluorescence intensity using a fluorometer at excitation and emission wavelengths of 355 nm and 460 nm, respectively.
-
Calculate the rate of hydrolysis. One unit of enzyme activity is defined as the release of 1 µmol of substrate hydrolyzed per hour at 37°C.
-
The relative hydrolysis rate of Pro-Phe-Gly-Lys is expressed as a percentage of the activity observed with the most readily hydrolyzed substrate in the study.
Visualizations
Enzymatic Cleavage of Pro-Phe-Gly-Lys
The following diagram illustrates the enzymatic cleavage of the Pro-Phe-Gly-Lys tetrapeptide by prolyl aminopeptidase.
Conclusion and Future Directions
The Pro-Phe-Gly-Lys sequence, while not extensively characterized, exhibits specific and interesting biological properties. Its role as a preferred substrate for prolyl aminopeptidase from D. hansenii is the most definitive finding, providing a clear biochemical interaction. The observations regarding its lack of transport in the mammary gland and its weak interaction with bacterial adhesins contribute to a more nuanced understanding of the sequence-specific nature of these biological processes.
Future research should aim to:
-
Elucidate the kinetics of PFGK hydrolysis by various prolyl aminopeptidases to determine if the observed preference is widespread.
-
Investigate the potential role of the PFGK sequence in modulating the activity of the fibrinolytic system, building upon the suggestive link with its analogue.
-
Explore the presence of the PFGK motif in endogenous proteins and peptides to identify potential physiological contexts where this sequence may be of significance.
-
Conduct detailed binding studies to quantify the interaction of PFGK with various bacterial and host cell receptors.
A deeper understanding of the biological significance of the Pro-Phe-Gly-Lys sequence will contribute to the broader knowledge of peptide-protein interactions and may unveil novel therapeutic targets or peptide-based drug candidates.
Disclaimer: It is important to note that the abbreviation "PfGK" is also used in the literature to refer to Plasmodium falciparum glycerol kinase, an enzyme involved in lipid metabolism in the malaria parasite. This is entirely unrelated to the Pro-Phe-Gly-Lys peptide sequence and care should be taken to avoid confusion when reviewing the literature.
References
In-Depth Technical Guide to the Physicochemical Properties of H-Pro-Phe-Gly-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the tetrapeptide H-Pro-Phe-Gly-Lys-OH. The information presented herein is intended to support research, scientific analysis, and drug development efforts by offering a detailed characterization of this molecule, including its structural and chemical attributes, predicted biophysical behavior, and standardized experimental protocols for its empirical validation.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are a combination of computed data from reputable biochemical databases and theoretical predictions derived from its amino acid sequence.
| Property | Value | Source |
| Molecular Formula | C22H33N5O5 | PubChem CID: 10138602 |
| Molecular Weight | 447.5 g/mol | PubChem CID: 10138602 |
| Canonical SMILES | C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O | PubChem CID: 10138602 |
| Predicted Isoelectric Point (pI) | 6.49 | IPC 2.0 Server |
| Predicted LogP (XLogP3) | -3.2 | PubChem CID: 10138602 |
| Predicted Solubility | Predicted to be soluble in aqueous solutions, particularly at acidic pH. | Based on amino acid composition |
Predicted Physicochemical Behavior
Isoelectric Point
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For this compound, the predicted pI is 6.49, as calculated by the IPC 2.0 server. This value suggests that the peptide is nearly neutral at physiological pH (around 7.4), with a slight tendency towards a net positive charge. The pI is influenced by the ionizable groups within the peptide: the N-terminal proline, the C-terminal lysine, and the side chain of lysine. At a pH below the pI, the peptide will carry a net positive charge, and at a pH above the pI, it will have a net negative charge. This property is critical for developing purification strategies such as isoelectric focusing and ion-exchange chromatography.
Solubility
The solubility of a peptide is largely determined by its amino acid composition, specifically the presence of hydrophilic (polar and charged) and hydrophobic (nonpolar) residues. This compound contains a mix of hydrophobic (Proline, Phenylalanine) and hydrophilic (Glycine, Lysine) residues. The presence of the basic amino acid Lysine, which is positively charged at physiological pH, is expected to enhance its solubility in aqueous solutions.
Prediction based on amino acid composition:
-
Acidic residues (D, E, C-terminal COOH): 1 (C-terminal COOH)
-
Basic residues (K, R, H, N-terminal NH2): 2 (Lysine, N-terminal Proline)
-
Overall charge at neutral pH: +1
Based on this positive net charge, the peptide is predicted to be soluble in aqueous solutions. If solubility issues arise, the following strategies can be employed:
-
For basic peptides (net positive charge), dissolution in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.
-
For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary.
Experimental Protocols
This section details standardized methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Isoelectric Point by Capillary Isoelectric Focusing (cIEF)
Capillary isoelectric focusing is a high-resolution technique for determining the pI of peptides and proteins.
Methodology:
-
Sample Preparation: Dissolve the lyophilized this compound peptide in a suitable buffer to a final concentration of 1 mg/mL. The buffer should contain a mixture of carrier ampholytes covering a pH range that includes the predicted pI (e.g., pH 3-10).
-
Capillary Conditioning: Rinse the capillary sequentially with 0.1 M HCl, deionized water, 0.1 M NaOH, deionized water, and finally with the ampholyte-containing separation buffer.
-
Sample Injection: Inject the peptide sample into the capillary using pressure or vacuum.
-
Focusing: Apply a high voltage across the capillary. The peptide will migrate through the pH gradient until it reaches the pH corresponding to its pI, where its net charge is zero, and migration ceases.
-
Mobilization and Detection: After focusing, mobilize the focused peptide zones towards the detector by applying pressure or a chemical mobilizer. Detection is typically performed using UV absorbance at 214 nm or 280 nm.
-
pI Determination: A calibration curve is generated using a set of pI markers with known isoelectric points. The pI of this compound is determined by comparing its migration time to that of the pI markers.
A conceptual diagram of a G-protein coupled receptor signaling pathway that could be initiated by a peptide containing the Pro-Phe-Gly-Lys motif.
This guide provides a foundational understanding of the physicochemical properties of this compound. The provided experimental protocols offer a starting point for empirical validation and further characterization, which are essential steps in the research and development of peptide-based therapeutics.
In Silico Prediction of H-Pro-Phe-Gly-Lys-OH Bioactivity: A Technical Guide
Introduction
The tetrapeptide H-Pro-Phe-Gly-Lys-OH is a short-chain peptide with potential for various biological activities. In silico predictive methods offer a rapid and cost-effective approach to elucidate its potential therapeutic applications prior to extensive laboratory investigation. This technical guide provides a comprehensive overview of the predicted bioactivities of this compound, detailed in silico experimental protocols, and the potential signaling pathways involved. The predictions are based on the analysis of its structural motifs and comparison with peptides of known function.
Predicted Bioactivities and Quantitative Data Analysis
Based on the amino acid composition and sequence of this compound, the primary predicted bioactivity is the inhibition of Dipeptidyl Peptidase-IV (DPP-IV). Peptides containing a proline (Pro) residue, particularly at the N-terminus, are known to be potential DPP-IV inhibitors. The presence of a hydrophobic amino acid, Phenylalanine (Phe), at the second position can further enhance this inhibitory activity.
While direct experimental data for this compound is not available in the public domain, the following table summarizes the bioactivity of peptides with similar structural motifs. This data serves as a basis for the in silico investigation.
| Peptide Sequence | Target | Bioactivity (IC50) | Source |
| Trp-Leu | DPP-IV | <45 µM | [1] |
| Phe-Leu-Gln-Pro | DPP-IV | 65.3 ± 3.5 µM | [2] |
| IPAVF | DPP-IV | 44.7 µM | [3] |
| YPSY | DPP-IV | 32.60 µM | [2] |
In Silico Experimental Protocols
This section outlines a detailed workflow for the in silico prediction of this compound bioactivity, focusing on DPP-IV and Angiotensin-Converting Enzyme (ACE) inhibition, as well as antioxidant potential.
Molecular Docking
Molecular docking simulations predict the binding affinity and interaction of a ligand (peptide) with the active site of a target protein.
Objective: To predict the binding mode and affinity of this compound to DPP-IV and ACE.
Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structures of human DPP-IV (e.g., PDB ID: 1X70) and ACE (e.g., PDB ID: 1O86) from the Protein Data Bank.
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDockTools or Chimera.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular builder like Avogadro or ChemDraw.
-
Perform energy minimization of the peptide structure using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Define the binding site on the target protein based on the co-crystallized ligand or through blind docking.
-
Perform docking using software such as AutoDock Vina, specifying the search space and exhaustiveness.
-
-
Analysis:
-
Analyze the docking results to identify the most stable binding pose based on the predicted binding energy (kcal/mol).
-
Visualize and analyze the interactions (hydrogen bonds, hydrophobic interactions) between the peptide and the protein residues in the active site.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the structural properties of compounds and their biological activity.
Objective: To develop a QSAR model to predict the DPP-IV inhibitory activity of peptides and apply it to this compound.
Methodology:
-
Dataset Collection:
-
Compile a dataset of peptides with known DPP-IV inhibitory activity (IC50 values).
-
-
Descriptor Calculation:
-
For each peptide in the dataset, calculate a set of molecular descriptors representing their physicochemical properties (e.g., hydrophobicity, molecular weight, charge) using software like PaDEL-Descriptor or Mordred.
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a QSAR model using the training set.
-
-
Model Validation:
-
Validate the predictive power of the model using the test set and various statistical metrics (e.g., R², Q², RMSE).
-
-
Prediction:
-
Calculate the molecular descriptors for this compound and use the validated QSAR model to predict its DPP-IV inhibitory activity.
-
Signaling Pathways and Visualization
The predicted bioactivities of this compound are associated with specific signaling pathways. Understanding these pathways is crucial for elucidating the peptide's mechanism of action.
DPP-IV Inhibition Signaling Pathway
DPP-IV inhibitors increase the levels of incretin hormones like GLP-1 and GIP, which in turn enhance insulin secretion and suppress glucagon release, leading to improved glycemic control.
ACE Inhibition Signaling Pathway
ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.
General Antioxidant Cellular Defense Pathway
Antioxidant peptides can protect cells from damage caused by reactive oxygen species (ROS) by upregulating endogenous antioxidant enzymes.
Conclusion
This in-depth technical guide provides a framework for the in silico prediction of the bioactivity of the tetrapeptide this compound. Based on its structural features, the peptide shows promise as a DPP-IV inhibitor, with potential, though less certain, ACE inhibitory and antioxidant activities. The outlined experimental protocols for molecular docking and QSAR modeling provide a clear path for virtual screening and lead optimization. The visualization of the associated signaling pathways offers insights into the potential mechanisms of action. While these in silico predictions are a valuable first step, they must be complemented by in vitro and in vivo studies to confirm the bioactivity and therapeutic potential of this compound.
References
- 1. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dipeptidyl peptidase-IV inhibitory peptides generated by tryptic hydrolysis of a whey protein concentrate rich in β-lactoglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pro-Phe-Gly-Lys (PFGK) Motif: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Pro-Phe-Gly-Lys (PFGK) tetrapeptide sequence, while not a ubiquitously characterized protein motif with a single defined function, has emerged in several distinct biological contexts, suggesting its potential significance in protein structure and interaction. This technical guide provides a comprehensive overview of the PFGK sequence, consolidating the available data, proposing potential functional roles based on its biochemical properties, and detailing experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the study and therapeutic targeting of short peptide motifs.
Introduction to the Pro-Phe-Gly-Lys Sequence
The Pro-Phe-Gly-Lys (PFGK) sequence is a tetrapeptide composed of proline, phenylalanine, glycine, and lysine. Unlike well-established motifs like the RGD or SH2 domains, the PFGK sequence does not have a single, universally recognized function. However, its occurrences in specific proteins and peptides suggest roles in transport, enzyme-substrate interactions, and potential protein-protein interactions. Understanding the structural and functional implications of this sequence can open new avenues for research and therapeutic intervention.
Physicochemical and Structural Profile of the PFGK Sequence
The potential functions of the PFGK sequence can be inferred from the individual properties of its constituent amino acids.
-
Proline (Pro, P): A unique amino acid with a rigid, cyclic side chain that restricts the conformational flexibility of the polypeptide backbone.[1][2] Its presence often induces sharp turns or "kinks" in the protein structure, making it a common residue in linker regions or at the surface of proteins.[2]
-
Phenylalanine (Phe, F): An aromatic and hydrophobic amino acid.[1] Its bulky side chain can participate in hydrophobic and aromatic stacking interactions, which are crucial for protein folding and binding to other molecules.[1][2]
-
Glycine (Gly, G): The smallest and most flexible amino acid due to its single hydrogen atom as a side chain.[1] This flexibility allows for a wider range of main-chain conformations, often found in tight turns and flexible linkers where other, bulkier residues would be sterically hindered.
-
Lysine (Lys, K): A positively charged (basic) and hydrophilic amino acid at physiological pH.[1] Its long, flexible side chain terminating in an amino group can form salt bridges, hydrogen bonds, and participate in electrostatic interactions. It is also a common site for post-translational modifications such as ubiquitination and acetylation.
Collectively, the PFGK sequence presents a unique combination of rigidity (Pro), hydrophobicity (Phe), flexibility (Gly), and positive charge (Lys). This suggests that the motif could function as a versatile interaction module, with specific regions contributing to different aspects of binding or structure. For instance, the Pro-Gly segment could act as a flexible hinge, while the Phe and Lys residues could be involved in specific molecular recognition events.
Data Presentation: Occurrences and Contexts of the PFGK Sequence
The following table summarizes the documented occurrences of the Pro-Phe-Gly-Lys sequence in naturally occurring or engineered proteins and peptides.
| Protein/Peptide Context | Organism/System | Observed or Proposed Function/Role | Reference(s) |
| OprD (OccD1) Porin Substrate | Pseudomonas aeruginosa | Transported peptide; involved in the uptake of basic amino acids and certain peptides. | [3][4] |
| Aminopeptidase Ey Substrate | Hen's Egg Yolk | The enzyme can release the N-terminal proline from this peptide. | [5] |
| Peptide-Polymer Hybrid Studies | Synthetic | Analogue to a peptide that interacts with plasminogen in fibrinolysis. | [6] |
| Engineered Cas Effector Protein | Synthetic | Part of the amino acid sequence of an engineered Cas protein. | [7] |
| Peptide Uptake Inhibition | Caco-2 cells | Inhibits the uptake of the dipeptide Gly-Sar, suggesting interaction with peptide transporters. | [8] |
| Cosmetic Ingredient | N/A | Listed as a component in a cosmetic formulation. | [9] |
Experimental Protocols for the Study of the PFGK Motif
Investigating the functional and structural significance of the PFGK motif requires a combination of synthetic, biochemical, and biophysical techniques. The following sections detail generalized experimental protocols that can be adapted for this purpose.
Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the standard method for producing the PFGK peptide and its analogues for use in functional and structural studies.
Objective: To chemically synthesize the Pro-Phe-Gly-Lys tetrapeptide.
Methodology: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink amide resin) pre-loaded with the C-terminal amino acid (Lysine). The lysine side chain must be protected with an orthogonal protecting group (e.g., Boc) to prevent side reactions.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound lysine using a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Gly-OH) using a coupling reagent (e.g., HBTU, HATU, or DCC) and a base (e.g., DIPEA) in DMF. Add this activated amino acid to the resin to form the peptide bond.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids (Fmoc-Phe-OH and Fmoc-Pro-OH).
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group from the proline residue.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Binding Analysis
To determine if the PFGK motif mediates interactions with other proteins or molecules, quantitative binding assays are essential.
Objective: To quantify the binding affinity and kinetics of the PFGK peptide to a target protein.
Methodology: Surface Plasmon Resonance (SPR)
-
Ligand Immobilization: Covalently immobilize the target protein (the "ligand") onto the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the synthesized PFGK peptide (the "analyte") in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the PFGK peptide over the sensor chip surface. The binding of the peptide to the immobilized protein will cause a change in the refractive index at the surface, which is detected by the SPR instrument and recorded in real-time as a sensorgram.
-
Dissociation Phase: After the association phase, flow the running buffer over the chip to monitor the dissociation of the peptide from the protein.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound peptide from the protein surface, preparing it for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Structural Analysis
Determining the three-dimensional structure of the PFGK motif, either alone or in complex with a binding partner, is crucial for understanding its function at a molecular level.
Objective: To determine the high-resolution structure of the PFGK motif in a protein complex.
Methodology: X-ray Crystallography
-
Complex Formation and Purification: Mix the PFGK-containing protein and its binding partner in a stoichiometric ratio and purify the complex using size-exclusion chromatography.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH values, temperatures, and additives) using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered crystals of the protein complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect the diffraction data.
-
Structure Determination: Process the diffraction data and determine the phases of the structure factors, either by molecular replacement (if a homologous structure is available) or by experimental phasing methods.
-
Model Building and Refinement: Build an atomic model of the protein complex into the resulting electron density map and refine the model to improve its agreement with the experimental data.
-
Structural Analysis: Analyze the final structure to identify the specific interactions involving the PFGK motif, such as hydrogen bonds, salt bridges, and hydrophobic contacts.
Mandatory Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Workflow for PFGK Motif Analysis
Hypothetical PFGK-Mediated Signaling
Applications in Drug Development
The contexts in which the PFGK sequence has been identified suggest several potential applications in drug development.
-
Antibacterial Drug Development: The transport of PFGK by the OprD porin of Pseudomonas aeruginosa indicates that this porin can be a target for novel antibacterial strategies.[3][4] For example, PFGK could be used as a carrier to deliver cytotoxic agents into the bacterium, a "Trojan horse" approach. Alternatively, molecules that block the PFGK binding site on OprD could inhibit nutrient uptake, thereby slowing bacterial growth.
-
Enzyme Inhibition: The interaction of PFGK with aminopeptidases suggests that derivatives of this peptide could be designed as enzyme inhibitors.[5] By modifying the peptide backbone or side chains, it may be possible to create potent and selective inhibitors for therapeutic use, for example, in the regulation of blood pressure or inflammation.
-
Modulation of Fibrinolysis: The link between a PFGK analogue and plasminogen suggests a potential role in the regulation of blood clotting.[6] Peptidomimetics based on the PFGK sequence could be developed to either enhance or inhibit fibrinolysis, which would be beneficial in the treatment of thrombotic or bleeding disorders.
Conclusion
The Pro-Phe-Gly-Lys sequence represents an intriguing tetrapeptide with demonstrated roles in specific biological processes, including bacterial transport and enzyme-substrate interactions. While not a classical, widely distributed protein motif, its unique combination of structural rigidity, flexibility, hydrophobicity, and charge makes it a compelling subject for further research. The experimental protocols and potential therapeutic applications outlined in this guide provide a framework for future investigations into the structure, function, and druggability of the PFGK sequence and other short peptide motifs. A deeper understanding of such motifs will undoubtedly contribute to the development of novel therapeutic strategies.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 3. academic.oup.com [academic.oup.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Substrate specificity of aminopeptidase Ey from hen's (Gallus domesticus) egg yolk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN112195164B - Engineered Cas effector proteins and methods of using the same - Google Patents [patents.google.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. SUPEREGG Vitamin Collective Vitality Elixir VS Riman Dermatology Serum [skinsort.com]
An In-depth Technical Guide on the Role of Platelet-Type Phosphofructokinase (PFKP) in Cell Signaling
Introduction
This technical guide provides a comprehensive overview of the role of the platelet-type phosphofructokinase (PFKP) protein in cellular signaling pathways. Initial searches for "PFGK peptide" did not yield a specific entity; it is presumed that the query refers to the PFKP protein, a key metabolic enzyme with significant, non-canonical roles in cell signaling. PFKP is one of three isoforms of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1] Beyond its established function in metabolism, emerging evidence highlights PFKP's involvement in regulating critical cellular processes such as proliferation, apoptosis, and metastasis, particularly in the context of cancer.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of PFKP's signaling functions, supported by quantitative data, experimental methodologies, and visual pathway diagrams.
PFKP in Cellular Signaling: Beyond Glycolysis
PFKP's role in cell signaling extends beyond its catalytic activity in glycolysis, positioning it as a crucial node in various signaling networks. It influences cell growth, survival, and motility through both metabolic and non-metabolic mechanisms.[1][2]
1.1. Regulation of PFKP Expression and Activity
The expression and activity of PFKP are tightly regulated by various signaling pathways. In cancer cells, PFKP is often overexpressed, and this upregulation is associated with poor prognosis in several cancers, including breast, lung, and colorectal cancer.[1][4][5]
Several transcription factors and signaling molecules modulate PFKP expression. For instance, β-catenin can positively regulate PFKP to control lactate production and enhance cell migration in breast cancer.[2] Conversely, the transcription factor Snail, a key driver of epithelial-mesenchymal transition, represses PFKP at the transcriptional level.[1]
Post-translational modifications also play a critical role in regulating PFKP activity. In brain tumors, activated Epidermal Growth Factor Receptor (EGFR) phosphorylates PFKP at tyrosine 64 (Y64), enhancing its kinase activity and promoting tumorigenesis.[2] Furthermore, AKT can phosphorylate PFKP at serine 386 (S386), which inhibits its ubiquitination and subsequent degradation, leading to increased PFKP stability and activity. A peptide corresponding to amino acids 380-389 of PFKP has been used to study this interaction structurally.[6]
1.2. PFKP in Cancer-Associated Signaling Pathways
PFKP is a significant player in multiple signaling pathways that are frequently dysregulated in cancer.
-
PI3K/AKT Pathway: The PI3K/AKT pathway, a central regulator of cell survival and proliferation, intersects with PFKP signaling. Activated AKT phosphorylates and stabilizes PFKP, thereby promoting glycolysis and tumor growth.[6] This interaction highlights a feedback loop where a key survival pathway directly enhances the activity of a metabolic enzyme to fuel cancer progression.
-
Receptor Tyrosine Kinase (RTK) Signaling: PFKP has been shown to interact with and modulate the activity of receptor tyrosine kinases. In non-small cell lung cancer, PFKP can bind to AXL and promote its phosphorylation at Y779, which in turn activates MET signaling.[7] This non-metabolic function of PFKP directly links it to oncogenic signaling cascades that drive cell proliferation, invasion, and migration.[7]
-
c-Myc Signaling: A positive feedback loop exists between PFKP and the oncoprotein c-Myc in head and neck squamous cell carcinoma. PFKP enhances the stability of c-Myc through the ERK pathway, while c-Myc transcriptionally upregulates PFKP expression.[8] This reciprocal regulation amplifies their oncogenic effects, promoting cell proliferation and metastasis.[8]
Quantitative Data on PFKP Function
The following tables summarize key quantitative data related to the function and expression of PFKP in various cellular contexts.
Table 1: PFKP Expression and Clinical Correlation in Cancer
| Cancer Type | PFKP Expression Status | Correlation with Clinical Outcome | Reference |
| Colorectal Cancer | Significantly overexpressed in CRC tissues | High expression correlated with worse disease-specific and overall survival | [1] |
| Lung Cancer | Highly expressed in lung cancer tissues and cell lines | High expression associated with poor prognosis and larger tumor size | [5] |
| Breast Cancer | Highly expressed in estrogen receptor-negative and HER2-negative cell lines | High mRNA expression associated with T2/T3/T4 stage, lymph node metastasis, and stage II/III/IV disease | [4] |
| Head and Neck Squamous Cell Carcinoma | Upregulated in HNSCC tissues and cell lines | High expression predicts a poor prognosis | [8] |
Table 2: Functional Effects of PFKP Modulation
| Cell Type/Model | Experimental Modulation | Observed Effect | Quantitative Finding | Reference |
| Colorectal Cancer Cells (HCT116) | PFKP knockdown | Decreased glucose uptake | Data not specified | [1] |
| Lung Cancer Cell Lines | PFKP knockdown | Decreased glucose uptake, lactate levels, and ATP concentrations | Significant decreases observed | [5] |
| Non-Small Cell Lung Cancer Cells | PFKP knockdown | Inhibited cell proliferation, colony formation, invasion, and migration | Significant inhibition observed | [7] |
| Breast Cancer Cells (MCF7, SK-BR-3, MDA-MB-231) | PFKP knockdown | Decreased proliferation and invasiveness | Significant decreases observed | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the role of PFKP in cell signaling.
3.1. Western Blotting for PFKP Detection
This protocol is used to detect the levels of PFKP protein in cell or tissue lysates.
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PFKP (e.g., from Cell Signaling Technology) overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
3.2. Co-Immunoprecipitation (Co-IP) for PFKP Interaction Analysis
This protocol is used to identify proteins that interact with PFKP.[8]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) with protease inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for PFKP or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting or mass spectrometry.[8][10]
3.3. PFK Activity Assay
This colorimetric assay measures the enzymatic activity of PFKP.[11][12]
-
Sample Preparation: Prepare cell or tissue lysates in the provided PFK assay buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing PFK substrate, ATP, and the enzyme mix as per the kit manufacturer's instructions.
-
Assay Reaction: Add the sample to a 96-well plate and then add the reaction mix. The assay is based on a coupled enzyme reaction where the ADP produced by PFK is used to generate NADH, which reduces a colorless probe to a colored product.[12]
-
Measurement: Measure the absorbance at 450 nm at multiple time points to determine the reaction rate.
-
Calculation: Calculate the PFK activity based on the rate of change in absorbance, normalized to the protein concentration of the sample. One unit of PFK activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature.[11]
Visualization of PFKP Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving PFKP.
References
- 1. PFKP: More than phosphofructokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. PFKP inhibition protects against pathological cardiac hypertrophy by regulating protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Stabilization of phosphofructokinase 1 platelet isoform by AKT promotes tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. PFKP phosphofructokinase, platelet [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Glycolytic Pfkp acts as a Lin41 protein kinase to promote endodermal differentiation of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphofructokinase Platelet Overexpression Accelerated Colorectal Cancer Cell Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthetic Tetrapeptide H-Pro-Phe-Gly-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide H-Pro-Phe-Gly-Lys-OH is a synthetic peptide sequence of significant interest in biochemical and pharmaceutical research. This document provides a comprehensive overview of its likely synthetic origin, design rationale, and potential biological interactions. Detailed experimental protocols for its chemical synthesis, purification, and characterization are presented. Furthermore, this guide explores the enzymatic susceptibility of the peptide, particularly concerning the Pro-Phe and Phe-Gly-Lys motifs, and includes relevant quantitative data where available. Visualizations of the synthetic workflow and potential enzymatic cleavage pathways are provided to facilitate a deeper understanding of this peptide's properties and applications.
Discovery and Origin: A Rationale-Driven Design
The peptide sequence this compound is not known to be a naturally occurring molecule. Its discovery is rooted in rational design and chemical synthesis for specific research applications. The sequence is composed of four amino acid residues: Proline (Pro), Phenylalanine (Phe), Glycine (Gly), and Lysine (Lys)[1]. The design rationale for this tetrapeptide likely stems from the distinct biochemical properties of its constituent motifs:
-
N-terminal Pro-Phe Motif: The presence of a proline residue followed by another amino acid makes the N-terminus a potential substrate for Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a well-characterized serine protease that cleaves X-Pro dipeptides from the N-terminus of polypeptides. This makes the Pro-Phe sequence a useful tool for studying DPP-IV activity and for designing substrates or inhibitors of this enzyme.
-
C-terminal Phe-Gly-Lys Motif: The C-terminal tripeptide sequence is analogous to linkers used in drug delivery and targeting. Specifically, the Gly-Phe-Lys (GFK) sequence has been employed as a linker in radiopharmaceuticals that is susceptible to cleavage by renal brush border enzymes. This property is utilized to facilitate the clearance of radioactivity from the kidneys, thereby reducing nephrotoxicity.
Therefore, the this compound sequence is likely a synthetic construct designed to probe the activity of specific proteases or to act as a building block for more complex bioconjugates.
Physicochemical Properties
The fundamental properties of this compound are derived from its amino acid composition.
| Property | Value | Reference |
| Molecular Formula | C22H33N5O5 | [1] |
| Molecular Weight | 447.5 g/mol | [1] |
| IUPAC Name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | [1] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
The standard method for synthesizing this compound is the Fmoc/tBu solid-phase peptide synthesis (SPPS) approach.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
Fmoc-Pro-OH
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
Protocol:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps sequentially for Fmoc-Phe-OH and Fmoc-Pro-OH.
-
Final Fmoc Deprotection: After the final coupling, perform one last Fmoc deprotection cycle as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Reagents:
-
Preparative Reverse-Phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
UV detector set to 220 nm and 280 nm.
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Method Development:
-
Perform an analytical run with a linear gradient of 5-95% Mobile Phase B over 30 minutes to determine the retention time of the target peptide.
-
-
Preparative Purification:
-
Inject the dissolved crude peptide onto the preparative C18 column.
-
Run a gradient optimized from the analytical run to separate the target peptide from impurities.
-
Collect fractions corresponding to the major peak with the expected retention time.
-
-
Fraction Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
-
Characterization by Mass Spectrometry
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS).
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Mass Determination:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The expected monoisotopic mass for this compound [M+H]+ is approximately 448.25 Da.
-
-
Sequence Verification (Tandem MS/MS):
-
Select the parent ion (m/z 448.25) for fragmentation.
-
Acquire the MS/MS spectrum.
-
Analyze the fragmentation pattern (b- and y-ions) to confirm the amino acid sequence.
-
Quantitative Data and Biological Interactions
As this compound is a synthetic peptide, its biological activity is determined by its susceptibility to enzymatic cleavage.
Dipeptidyl Peptidase IV (DPP-IV) Interaction
The N-terminal Pro-Phe sequence is a potential substrate for DPP-IV. While specific kinetic data for this compound is not available in the literature, data for similar DPP-IV substrates provides a basis for understanding this interaction.
| Substrate | Enzyme Source | Km | Vmax | Ki (for inhibitor) | Reference |
| Ala-Pro-cresyl violet | Rat Hepatocytes | 6-22 µM | 4-16 nU | 7 µM (dipeptide phosphonate inhibitor) | [2] |
| Gly-Pro-2-naphthylamide | Not specified | 0.66 mM | - | - | |
| Ala-Ala-2-naphthylamide | Not specified | 1 mM | - | - | |
| Lys-Pro-pNA | Human Seminal Plasma | - | - | - | [3] |
| Ala-Pro-pNA | Human Seminal Plasma | - | - | - | [3] |
The kcat/Km for Lys-Pro-pNA and Ala-Pro-pNA with human dipeptidyl peptidase II were found to be 4.1x10^6 s-1·M-1 and 2.6x10^6 s-1·M-1, respectively[3]. These values indicate that dipeptides with a proline at the second position are efficient substrates for this class of enzymes.
Renal Peptidase Cleavage
The Phe-Gly-Lys motif is a potential target for renal brush border peptidases. The use of Gly-Phe-Lys as a cleavable linker in targeted radiopharmaceuticals suggests that this sequence is recognized and hydrolyzed in the kidneys. This cleavage is advantageous for releasing therapeutic or imaging agents and facilitating their clearance. While specific kinetic parameters for the cleavage of this compound by renal enzymes are not documented, the established utility of the GFK linker strongly implies its susceptibility to hydrolysis in a renal environment.
Visualizations
Synthetic Workflow
Caption: Workflow for the Solid-Phase Synthesis of this compound.
Potential Enzymatic Cleavage Pathways
Caption: Potential enzymatic cleavage sites in this compound.
Conclusion
The tetrapeptide this compound serves as a valuable tool in biochemical and pharmaceutical research due to its synthetic accessibility and the specific motifs embedded in its sequence. While not a naturally occurring peptide, its design allows for the investigation of enzyme activity, particularly DPP-IV, and provides a foundation for the development of cleavable linkers for targeted therapies. The detailed protocols provided in this guide offer a comprehensive resource for the synthesis, purification, and characterization of this and similar peptides, empowering researchers to utilize these molecules in a variety of applications. Further investigation into the specific kinetics of its interaction with various proteases will continue to elucidate its potential roles in drug development and diagnostics.
References
- 1. This compound | C22H33N5O5 | CID 10138602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ala-Pro-cresyl violet, a synthetic fluorogenic substrate for the analysis of kinetic parameters of dipeptidyl peptidase IV (CD26) in individual living rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted Receptor Binding Affinity of H-Pro-Phe-Gly-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the predicted receptor binding affinity and potential mechanism of action for the tetrapeptide H-Pro-Phe-Gly-Lys-OH (PFGK). Due to the current absence of direct experimental data for this specific peptide in publicly available literature, this guide presents a scientifically plausible, hypothetical framework based on the peptide's structure and known activities of similar bioactive peptides. This guide proposes that PFGK may act as an agonist for a G-protein coupled opioid receptor, a hypothesis supported by the presence of key amino acid residues commonly found in endogenous and synthetic opioid peptides. Detailed, standardized experimental protocols are provided to facilitate the empirical validation of this hypothesis. Furthermore, this document includes structured data tables for organizing predicted and experimental results, alongside visualizations of the proposed signaling pathway and a general experimental workflow for receptor binding analysis, created using the DOT language for Graphviz.
Introduction
The tetrapeptide this compound (PFGK) is a novel peptide of interest for its potential bioactive properties. Its constituent amino acids—Proline, Phenylalanine, Glycine, and Lysine—are frequently found in peptides with diverse biological activities. Notably, the presence of Phenylalanine is a common feature in opioid peptides, which are crucial regulators of pain, mood, and various physiological processes. Proline residues are known to introduce specific structural conformations in peptides, while the basic side chain of Lysine can be critical for receptor interactions. This guide explores the hypothetical binding of PFGK to a G-protein coupled opioid receptor, outlining the necessary steps to validate this prediction and characterize its potential as a therapeutic agent.
Predicted Receptor Binding Affinity
Based on its structural components, it is hypothesized that this compound may exhibit agonistic activity towards a G-protein coupled opioid receptor. The predicted binding affinity is presented below in a structured format, alongside columns for future experimental data to allow for direct comparison.
Table 1: Predicted and Experimental Receptor Binding Affinity of this compound
| Parameter | Predicted Value | Experimental Value (SPR) | Experimental Value (ITC) | Experimental Value (Radioligand Assay) |
| Receptor Target | Opioid Receptor | |||
| Dissociation Constant (KD) | 10-7 - 10-9 M | |||
| Association Rate (ka) | 105 M-1s-1 | |||
| Dissociation Rate (kd) | 10-2 s-1 | |||
| IC50 | Not Applicable | |||
| Ki | Not Applicable | |||
| Thermodynamic Parameters | ||||
| ΔH (kcal/mol) | ||||
| ΔS (cal/mol·K) | ||||
| ΔG (kcal/mol) |
Experimental Protocols
To empirically determine the receptor binding affinity of this compound, the following standard experimental protocols are recommended.
Objective: To measure the real-time association and dissociation kinetics of PFGK with a purified and immobilized opioid receptor.
Methodology:
-
Receptor Immobilization: Covalently immobilize the purified opioid receptor onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the different concentrations of the peptide over the sensor chip surface and monitor the change in the SPR signal (response units, RU).
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Objective: To determine the thermodynamic parameters of the binding interaction between PFGK and an opioid receptor.
Methodology:
-
Sample Preparation: Place the purified opioid receptor in the sample cell and the this compound peptide in the injection syringe, both in the same buffer.
-
Titration: Perform a series of injections of the peptide into the receptor solution while monitoring the heat change associated with the binding event.
-
Data Analysis: Integrate the heat change peaks and fit the data to a binding isotherm model to determine the binding stoichiometry (n), the binding constant (KA, the inverse of KD), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Objective: To determine the binding affinity of PFGK by measuring its ability to compete with a radiolabeled ligand for binding to the opioid receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest.
-
Competitive Binding: Incubate the membranes with a fixed concentration of a suitable radiolabeled opioid receptor ligand (e.g., [³H]-naloxone) and a range of concentrations of this compound.
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and a general experimental workflow.
Caption: A generalized experimental workflow for determining the receptor binding affinity of a peptide.
Caption: A proposed signaling pathway for this compound via a Gαi-coupled opioid receptor.
Conclusion
While the precise biological role of this compound remains to be elucidated, this technical guide provides a robust hypothetical framework for its investigation as a potential opioid receptor agonist. The proposed experimental protocols offer standardized methods for determining its binding affinity and mechanism of action. The successful validation of this hypothesis could position this compound as a novel candidate for further drug development, particularly in the areas of analgesia and neuromodulation. Future studies should focus on the outlined experimental validation, followed by in vitro and in vivo functional assays to fully characterize the pharmacological profile of this peptide.
Methodological & Application
Solid-Phase Synthesis of H-Pro-Phe-Gly-Lys-OH: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the solid-phase synthesis of the tetrapeptide H-Pro-Phe-Gly-Lys-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The protocol details each step from resin preparation to final peptide cleavage, purification, and characterization.
Overview of the Synthesis Strategy
The synthesis of this compound is performed on a solid support (resin), which allows for the easy removal of excess reagents and byproducts by simple filtration. The peptide chain is assembled in the C-terminal to N-terminal direction. The temporary Nα-Fmoc protecting group is removed at each step by a piperidine solution, and the subsequent amino acid is coupled using an activating agent. The side chain of Lysine is protected with a Boc (tert-butyloxycarbonyl) group, which is stable to the Fmoc deprotection conditions and is removed during the final cleavage from the resin.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Category | Item | Grade | Vendor Example |
| Resin | Fmoc-Lys(Boc)-Wang Resin | 0.5-1.0 mmol/g loading | Novabiochem |
| Amino Acids | Fmoc-Gly-OH | Synthesis Grade | Sigma-Aldrich |
| Fmoc-Phe-OH | Synthesis Grade | Sigma-Aldrich | |
| Fmoc-Pro-OH | Synthesis Grade | Sigma-Aldrich | |
| Coupling Reagent | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Synthesis Grade | ChemPep |
| Base | DIPEA (N,N-Diisopropylethylamine) | Synthesis Grade | Thermo Fisher |
| Deprotection Reagent | Piperidine | Synthesis Grade | Sigma-Aldrich |
| Solvents | DMF (N,N-Dimethylformamide) | Peptide Synthesis Grade | Thermo Fisher |
| DCM (Dichloromethane) | ACS Grade | VWR | |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | |
| Cleavage Reagents | TFA (Trifluoroacetic acid) | Reagent Grade | Sigma-Aldrich |
| TIS (Triisopropylsilane) | Reagent Grade | Sigma-Aldrich | |
| H₂O | Deionized | - | |
| HPLC Solvents | Acetonitrile (ACN) | HPLC Grade | Thermo Fisher |
| Water | HPLC Grade | Thermo Fisher | |
| TFA | HPLC Grade | Sigma-Aldrich |
Experimental Protocols
This protocol is designed for a 0.1 mmol synthesis scale.
Resin Preparation and Swelling
-
Weigh 200 mg of Fmoc-Lys(Boc)-Wang resin (assuming a loading of 0.5 mmol/g) into a solid-phase synthesis vessel.
-
Add 5 mL of DMF to the resin and allow it to swell for 30 minutes with gentle agitation.
-
Drain the DMF from the vessel.
Peptide Chain Elongation (Coupling and Deprotection Cycles)
This cycle is repeated for each amino acid (Gly, Phe, Pro).
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
In a separate vial, dissolve the next Fmoc-amino acid (0.5 mmol, 5 equivalents), HBTU (0.49 mmol, 4.9 equivalents), and DIPEA (1.0 mmol, 10 equivalents) in 3 mL of DMF.
-
Pre-activate the mixture by allowing it to stand for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours to ensure complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Table 1: Reagent Quantities for Coupling Steps (0.1 mmol Scale)
| Amino Acid | Fmoc-Amino Acid (mg) | HBTU (mg) | DIPEA (µL) |
| Glycine | 148.6 | 185.7 | 174 |
| Phenylalanine | 193.7 | 185.7 | 174 |
| Proline | 168.7 | 185.7 | 174 |
Monitoring the Synthesis
The completion of the coupling and deprotection steps can be monitored using the Kaiser test. A small sample of the resin beads is taken after the coupling step. A blue color indicates the presence of free primary amines and an incomplete reaction. A yellow/colorless result indicates a complete reaction.
Note: The Kaiser test is not reliable for monitoring the coupling to a secondary amine like Proline. In this case, a Chloranil test can be used, or the coupling time can be extended to ensure completion.
Final Fmoc Deprotection
After coupling the final amino acid (Fmoc-Pro-OH), perform a final deprotection step as described in section 3.2.1 to yield the free N-terminal peptide on the resin.
Cleavage and Side-Chain Deprotection
-
Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. For 5 mL of cocktail, use 4.75 mL of TFA, 125 µL of TIS, and 125 µL of H₂O.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
Purification by HPLC
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 2: HPLC Purification Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.
Characterization by Mass Spectrometry
The identity of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS).
Table 3: Expected Mass of this compound
| Peptide | Molecular Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
| This compound | C₂₂H₃₂N₄O₅ | 448.2376 | 448.51 |
Expected Yield and Purity
The overall yield of the synthesis can vary depending on the efficiency of each coupling and deprotection step.
| Stage | Expected Yield | Expected Purity (by HPLC) |
| Crude Peptide | 70-90% | 60-80% |
| Purified Peptide | 30-50% | >95% |
Workflow and Pathway Diagrams
Solid-Phase Synthesis Workflow
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of H-Pro-Phe-Gly-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the tetrapeptide H-Pro-Phe-Gly-Lys-OH using reverse-phase high-performance liquid chromatography (RP-HPLC). The described method employs a C18 stationary phase with a water/acetonitrile mobile phase system containing trifluoroacetic acid as an ion-pairing agent. This protocol is designed to achieve high purity of the target peptide, suitable for subsequent research and development applications.
Introduction
The tetrapeptide this compound is a short-chain peptide of interest in various fields of biochemical and pharmaceutical research. As with most synthetic peptides, the crude product contains impurities such as deletion sequences, incompletely deprotected sequences, and by-products from the synthesis and cleavage steps. For reliable and reproducible results in downstream applications, purification of the target peptide to a high degree of homogeneity is essential.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for the purification of peptides.[1][2][3] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase.[4] By gradually increasing the hydrophobicity of the mobile phase through the addition of an organic solvent like acetonitrile (ACN), compounds are eluted based on their hydrophobicity.[5] The inclusion of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase helps to improve peak shape and resolution by masking the interactions of residual silanol groups on the stationary phase and providing a counter-ion for the charged groups on the peptide.[5][6]
This document outlines a general yet detailed method for the purification of this compound, which can be adapted and optimized for specific instrumentation and purity requirements.
Experimental Protocol
Materials and Instrumentation
-
Peptide: Crude this compound
-
Solvents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
-
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector
-
Reverse-phase C18 column (preparative or semi-preparative)
-
Solvent filtration apparatus with 0.22 µm or 0.45 µm filters[7]
-
Sample filtration apparatus (e.g., syringe filters)
-
Lyophilizer (for peptide recovery)
-
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Filtration and Degassing: Filter both mobile phases through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter.[7] Degas the solvents by sonication, sparging with helium, or using an inline degasser to prevent bubble formation in the HPLC system.[5]
Sample Preparation
-
Dissolution: Dissolve the crude this compound peptide in a small volume of Mobile Phase A or a solvent with a low organic content (e.g., 5-10% ACN in water) to ensure it binds to the column upon injection.[8] The concentration will depend on the column size and loading capacity. A starting concentration of 10-20 mg/mL is often appropriate.
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any insoluble material that could clog the column or tubing.
HPLC Purification Method
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the filtered peptide sample onto the column.
-
Gradient Elution: Elute the bound peptides using a linear gradient of increasing Mobile Phase B concentration. A shallow gradient is often effective for separating closely related impurities.
-
Detection: Monitor the elution profile using a UV detector at wavelengths of 214 nm (for the peptide backbone) and 280 nm (for the Phenylalanine aromatic side chain).[9][10]
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide this compound.
-
Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to remove the solvents and obtain the purified peptide as a fluffy white powder.
Data Presentation
The following table summarizes the recommended starting parameters for the HPLC purification of this compound. These parameters may require optimization based on the specific crude peptide sample and the HPLC system used.
| Parameter | Recommended Value/Condition |
| Column | Preparative/Semi-preparative C18, 5-10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | Dependent on column diameter (e.g., 4-20 mL/min for semi-preparative) |
| Gradient | 5% to 65% B over 60 minutes (example, to be optimized) |
| Detection Wavelength | 214 nm and 280 nm |
| Injection Volume | Dependent on column size and sample concentration |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
Visualization
Experimental Workflow Diagram
References
- 1. m.youtube.com [m.youtube.com]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Application Note: Mass Spectrometry Characterization of Synthetic PFGK Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides are of increasing importance in various fields, including drug discovery, proteomics, and diagnostics. Accurate characterization of these peptides is crucial to ensure their identity, purity, and quality. Mass spectrometry (MS) is a powerful analytical technique for the comprehensive characterization of synthetic peptides, providing information on molecular weight, amino acid sequence, and the presence of impurities. This application note provides a detailed protocol for the characterization of a synthetic tetrapeptide, PFGK (Pro-Phe-Gly-Lys), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data.
Materials:
-
Synthetic PFGK peptide (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters
-
Autosampler vials
Protocol:
-
Reconstitution of Synthetic Peptide:
-
Allow the lyophilized PFGK peptide to equilibrate to room temperature.
-
Reconstitute the peptide in HPLC-grade water with 0.1% formic acid to a stock concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to a final concentration of 10 µg/mL using a solvent mixture of 95:5 water:acetonitrile with 0.1% formic acid.
-
Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS analysis separates the peptide from impurities and fragments it for sequence confirmation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 40% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
MS1 Scan Range (m/z): 100 - 1000
-
MS/MS (Tandem MS) Mode: Data-Dependent Acquisition (DDA)
-
Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
-
Precursor Ion Selection: Select the top 3-5 most intense ions from the MS1 scan for fragmentation.
Data Presentation
The expected quantitative data for the synthetic PFGK peptide are summarized in the tables below. The theoretical monoisotopic mass and the mass-to-charge ratios (m/z) of the expected fragment ions (b and y ions) were calculated using a peptide mass calculator.
Table 1: Theoretical Mass of Synthetic PFGK Peptide
| Peptide Sequence | Monoisotopic Mass (Da) |
| Pro-Phe-Gly-Lys | 446.2638 |
Table 2: Theoretical m/z of Protonated PFGK Peptide
| Ion | Charge (z) | Theoretical m/z |
| [M+H]⁺ | 1 | 447.2711 |
| [M+2H]²⁺ | 2 | 224.1392 |
Table 3: Theoretical m/z of b and y Fragment Ions for PFGK Peptide
| Fragment Ion | Sequence | Charge (z) | Theoretical m/z |
| b₁ | P | 1 | 98.0604 |
| b₂ | PF | 1 | 245.1237 |
| b₃ | PFG | 1 | 302.1452 |
| y₁ | K | 1 | 147.1128 |
| y₂ | GK | 1 | 204.1343 |
| y₃ | FGK | 1 | 351.1976 |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of the synthetic PFGK peptide using mass spectrometry.
Application Note: Conjugation of H-Pro-Phe-Gly-Lys-OH to Carrier Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Short synthetic peptides, like H-Pro-Phe-Gly-Lys-OH, are often too small to elicit a strong immune response on their own.[1][2][3] Such molecules are known as haptens.[1][2][3] To generate antibodies against these haptens for research, diagnostic, or therapeutic purposes, they must be covalently coupled to a larger, immunogenic carrier protein.[1][4] This conjugation creates a hapten-carrier complex that is capable of stimulating T-helper cells, leading to a robust B-cell response and the production of antibodies specific to the peptide.[1][2]
The most commonly used carrier proteins are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[5] KLH is favored for immunization due to its large size and high immunogenicity, while BSA conjugates are often used in subsequent immunoassays, such as ELISA, for screening and titration.[5][6] The tetrapeptide this compound possesses two primary amine groups (the N-terminal proline and the lysine ε-amino group) and a C-terminal carboxyl group, which are common targets for conjugation chemistries.[7] This note provides detailed protocols for two common conjugation methods: the glutaraldehyde method and the more controlled carbodiimide (EDC/NHS) method.
Conjugation Chemistries
The choice of conjugation chemistry is critical and depends on the available functional groups on the peptide and the desired orientation of the peptide on the carrier. For this compound, the primary amine on the lysine side chain is the most accessible and commonly targeted functional group.
-
Glutaraldehyde Method: This method uses a homobifunctional crosslinker, glutaraldehyde, which reacts with primary amine groups (N-terminus and lysine side chains) on both the peptide and the carrier protein.[8][9] While simple and effective, this one-step method can lead to a complex mixture of products, including peptide-peptide and protein-protein crosslinking.[6][8] An improved two-step dialysis method can provide better-defined conjugates.[10]
-
Carbodiimide (EDC/NHS) Method: This is a "zero-length" crosslinking method that facilitates the formation of a stable amide bond between a carboxyl group and a primary amine. By using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), a more stable, amine-reactive NHS-ester intermediate is formed, increasing the efficiency of the conjugation reaction.[11] This method can be performed in one or two steps to link the peptide's C-terminus to the carrier's lysine residues or, conversely, the peptide's lysine amine to the carrier's aspartic/glutamic acid residues.
Experimental Protocols
Protocol 1: One-Step Glutaraldehyde Conjugation
This protocol is a straightforward method for coupling the amine groups of this compound to the amine groups of a carrier protein like BSA or KLH.[8]
Materials:
-
This compound peptide
-
Carrier Protein (BSA or KLH)
-
0.1 M Sodium Phosphate Buffer, pH 7.4
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Glutaraldehyde, 25% stock solution
-
Disposable desalting columns (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Preparation of Reactants:
-
Dissolve 5 mg of the carrier protein (e.g., BSA) in 1.0 mL of 0.1 M Sodium Phosphate Buffer.
-
Dissolve 2-3 mg of this compound peptide in 0.4 mL of the same buffer.
-
Combine the peptide and protein solutions in a small glass vial with a stir bar.
-
-
Glutaraldehyde Preparation:
-
Immediately before use, prepare a diluted glutaraldehyde solution. For example, dilute the 25% stock solution 1:100 in PBS.
-
-
Conjugation Reaction:
-
While gently stirring the peptide/protein mixture, add 100 µL of the diluted glutaraldehyde solution.
-
Continue to add 100 µL of diluted glutaraldehyde every 30 minutes for a total of 4 additions (total reaction time: 2 hours).[8]
-
Let the reaction proceed for an additional 1 hour at room temperature after the final addition.
-
-
Purification:
-
Equilibrate a desalting column with PBS according to the manufacturer's instructions.
-
Apply the entire reaction mixture to the top of the equilibrated column.
-
Elute the conjugate with PBS. The high molecular weight conjugate will elute in the void volume, separated from unreacted peptide and glutaraldehyde.
-
Collect fractions and measure the absorbance at 280 nm. Pool the fractions containing the protein conjugate.
-
-
Storage:
-
Store the purified conjugate solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.
-
Protocol 2: Two-Step EDC/NHS Conjugation (C-Terminus to Carrier Amine)
This protocol activates the C-terminal carboxyl group of the peptide for specific coupling to the primary amines (lysine residues) on the carrier protein. This is a more controlled method that reduces protein-protein crosslinking.
Materials:
-
This compound peptide
-
Carrier Protein (BSA or KLH)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or Hydroxylamine
-
Disposable desalting columns
Procedure:
-
Peptide Activation:
-
Dissolve 5 mg of this compound peptide in 500 µL of Activation Buffer.
-
Add EDC and NHS to the peptide solution to a final concentration of 10 mM each. (Note: Prepare EDC/NHS solutions immediately before use).
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester activated peptide.
-
-
Preparation of Carrier Protein:
-
While the peptide is activating, dissolve 10 mg of the carrier protein (e.g., KLH) in 2 mL of Coupling Buffer (PBS).
-
-
Conjugation Reaction:
-
Add the activated peptide solution directly to the carrier protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
-
Quenching:
-
Add the quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.
-
-
Purification:
-
Purify the conjugate using a desalting column equilibrated with PBS, as described in Protocol 1.
-
Monitor the elution by measuring absorbance at 280 nm and pool the protein-containing fractions.
-
-
Storage:
-
Store the purified conjugate at 4°C or -20°C as described previously.
-
Characterization and Data
Successful conjugation can be confirmed and quantified using several methods.
-
SDS-PAGE: A noticeable increase in the molecular weight of the carrier protein band on an SDS-polyacrylamide gel indicates successful peptide conjugation.
-
MALDI-TOF Mass Spectrometry: This technique can be used to determine the mass of the conjugate and estimate the number of peptide molecules coupled per protein molecule.
-
Amino Acid Analysis: Comparing the amino acid composition of the native carrier protein with the conjugate can provide a quantitative measure of the peptide-to-protein ratio.[5]
Table 1: Example Conjugation Parameters
| Parameter | Glutaraldehyde Method | EDC/NHS Method |
| Target Functional Group | Peptide & Protein Amines | Peptide C-Terminus, Protein Amines |
| Carrier Protein | BSA | KLH |
| Peptide:Protein Molar Input Ratio | 20:1 to 50:1 | 20:1 to 50:1 |
| Typical Reaction Time | 2-3 hours | 3 hours to overnight |
| Typical pH | 7.4 - 8.0 | Activation: 6.0, Coupling: 7.2-7.4 |
| Cross-linking Type | Inter- and Intra-molecular | Zero-length amide bond |
Table 2: Typical Characterization Results
| Characterization Method | Native Carrier (BSA) | BSA-Peptide Conjugate | Interpretation |
| Apparent MW (SDS-PAGE) | ~67 kDa | ~75-85 kDa | Shift indicates peptide coupling |
| Mass (MALDI-TOF) | ~66,500 Da | ~72,000 Da | Confirms conjugation |
| Calculated Peptides/Protein | N/A | 10-15 | Calculated from mass increase |
| A280 Concentration | 10 mg/mL | 9.5 mg/mL | Post-purification concentration |
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for peptide conjugation and the subsequent immunological pathway.
Caption: General experimental workflow for peptide-carrier protein conjugation.
Caption: Simplified signaling pathway of immune response to a hapten-carrier conjugate.
References
- 1. Conjugation of Peptides to Carrier Proteins via Glutaraldehyde | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peptide-Carrier Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Modifications: KLH, BSA, OVA Conjugates [lifetein.com.cn]
- 6. clickbios.com [clickbios.com]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Peptide Conjugation for Custom Antibody Production | Thermo Fisher Scientific - US [thermofisher.com]
- 10. An improved conjugation method for controlled covalent coupling of synthetic peptides to proteins using glutaraldehyde in a dialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Cell-based assay for testing H-Pro-Phe-Gly-Lys-OH activity
Application Note & Protocol
Topic: Cell-Based Wound Healing Assay for Testing H-Pro-Phe-Gly-Lys-OH Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process crucial for tissue regeneration, immune response, and embryonic development.[1] The in vitro wound healing assay, also known as the scratch assay, is a straightforward and widely adopted method to study collective cell migration.[2][3] This technique mimics the process of wound closure in living tissue by creating an artificial gap, or "scratch," in a confluent monolayer of cells.[2][4] The rate at which cells migrate to close this gap provides a quantifiable measure of cell motility.[4]
This application note provides a detailed protocol for utilizing the wound healing assay to evaluate the potential pro-migratory or anti-migratory activity of the tetrapeptide this compound. This assay serves as an effective primary screening tool for novel compounds in drug discovery, particularly in fields like regenerative medicine and oncology.
Principle of the Assay
The assay is based on the principle of collective cell migration.[2] A confluent monolayer of adherent cells is mechanically disrupted to create a cell-free gap. The cells at the edge of this gap will then move to "heal" the wound. By capturing images at regular intervals and measuring the change in the cell-free area, the rate of wound closure can be quantified. Comparing the closure rate in the presence of this compound against a vehicle control allows for the determination of the peptide's effect on cell migration.
Hypothetical Signaling Pathway for Peptide-Induced Cell Migration
While the specific mechanism of this compound is to be determined, many peptides influence cell migration by binding to cell surface receptors and activating downstream signaling cascades that regulate the cytoskeleton. The diagram below illustrates a hypothetical pathway.
Caption: Hypothetical signaling cascade for this compound.
Experimental Workflow
The overall workflow for the wound healing assay is depicted below. It involves cell seeding, monolayer formation, creation of the wound, treatment with the peptide, time-lapse imaging, and subsequent data analysis.
Caption: Experimental workflow for the wound healing scratch assay.
Materials and Reagents
-
Cells: Adherent cell line capable of forming a monolayer (e.g., Human Dermal Fibroblasts (HDF), HeLa, or other relevant cell lines).
-
Peptide: this compound (lyophilized powder).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Sterile, Ca++/Mg++ free.
-
Trypsin-EDTA Solution: For cell detachment.
-
Sterile Tissue Culture Plates: 24-well or 12-well plates are recommended.
-
Sterile Pipette Tips: p200 or p1000 tips for creating the scratch.
-
(Optional) Mitomycin C: To inhibit cell proliferation if only cell migration is to be studied.
-
(Optional) CytoSelect™ Wound Healing Inserts: For creating highly reproducible wound gaps.[5]
Detailed Experimental Protocol
This protocol is optimized for a 24-well plate format. Adjust volumes as needed for other plate types.
Day 1: Cell Seeding
-
Culture and expand the chosen cell line under standard conditions (37°C, 5% CO2).
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into each well of a 24-well plate at a density that will form a 95-100% confluent monolayer within 24 hours. This density must be optimized for the specific cell line (e.g., ~0.1 x 10^6 cells per well).[4]
-
Incubate the plate overnight at 37°C, 5% CO2.
Day 2: Creating the Wound and Treatment
-
Visually inspect the cell monolayer in each well under a microscope to confirm confluence.
-
Gently aspirate the culture medium from each well.
-
Using a sterile p200 pipette tip, make a straight scratch vertically through the center of the monolayer. Apply firm, consistent pressure to ensure a clean, cell-free gap. A cross-shaped scratch can also be made.
-
Wash each well gently with 1 mL of sterile PBS to remove dislodged cells and debris.[5] Aspirate the PBS.
-
Prepare treatment media. Dissolve this compound in serum-free or low-serum (e.g., 1% FBS) medium to create a stock solution. Perform serial dilutions to achieve the desired final concentrations.
-
Negative Control: Medium with vehicle (e.g., sterile water or PBS).
-
Test Groups: Medium with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).
-
Positive Control (Optional): Medium with a known migration-inducing factor (e.g., a growth factor).
-
-
Add the appropriate treatment medium to each well. It is recommended to test each condition in triplicate.
Day 2-3: Image Acquisition and Analysis
-
Immediately after adding the treatment media, place the plate on a microscope stage and capture the first set of images (T=0). Ensure the same field of view is captured for each well.
-
Return the plate to the incubator.
-
Capture subsequent images at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.
-
Quantify the area of the cell-free gap in the images using image analysis software like ImageJ/Fiji.[2]
-
Calculate the percentage of wound closure at each time point (Tx) relative to the initial wound area (T0) using the following formula:
% Wound Closure = [ (Area at T0 - Area at Tx) / Area at T0 ] * 100
Data Presentation
Quantitative results should be summarized in a clear, tabular format. Data should be presented as the mean ± standard deviation (SD) from at least three biological replicates.
Table 1: Effect of this compound on Wound Closure in HDF Cells
| Treatment Group | Concentration (µM) | Time Point (hours) | % Wound Closure (Mean ± SD) |
| Vehicle Control | 0 | 12 | 25.4 ± 3.1 |
| Vehicle Control | 0 | 24 | 52.1 ± 4.5 |
| This compound | 1 | 12 | 28.9 ± 2.8 |
| This compound | 1 | 24 | 60.3 ± 3.9 |
| This compound | 10 | 12 | 45.6 ± 3.5 |
| This compound | 10 | 24 | 85.2 ± 5.1 |
| This compound | 100 | 12 | 48.1 ± 4.2 |
| This compound | 100 | 24 | 91.7 ± 4.8 |
*Note: Data are hypothetical. Statistical significance (e.g., p < 0.05) compared to the vehicle control should be indicated.
Troubleshooting
-
Uneven Scratch Width: Ensure consistent pressure and angle when using a pipette tip. For maximum reproducibility, consider using commercially available inserts that create a uniform gap.[1][5]
-
Cells Detaching at Wound Edge: This can be caused by a rough scratching technique or unhealthy cells. Be gentle during washing steps.
-
Proliferation vs. Migration: Cell division can contribute to wound closure. To isolate the effect on migration, use a proliferation inhibitor like Mitomycin C or conduct the assay in serum-free medium.
-
Inconsistent Results: Maintain consistency in cell seeding density, incubation times, and scratch technique across all wells and experiments.
References
Application Notes and Protocols: H-Pro-Phe-Gly-Lys-OH in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide H-Pro-Phe-Gly-Lys-OH is a molecule of interest in the study of serine proteases, particularly plasma kallikrein. While not established as a potent enzyme inhibitor, its structural similarity to known substrates suggests its potential utility as a substrate or a competitive inhibitor in enzyme kinetic studies. Plasma kallikrein is a key enzyme in the kallikrein-kinin system, playing a crucial role in inflammation, blood pressure regulation, and coagulation. The cleavage of high-molecular-weight kininogen (HMWK) by plasma kallikrein releases bradykinin, a potent pro-inflammatory peptide. Dysregulation of this system is implicated in various pathological conditions, including hereditary angioedema, making plasma kallikrein a significant therapeutic target.
These application notes provide a framework for investigating the interaction of this compound with plasma kallikrein, outlining protocols to determine its potential as a substrate or an inhibitor.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C22H33N5O5 |
| Molecular Weight | 447.5 g/mol [1] |
| IUPAC Name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid[1] |
| CAS Number | 21957-31-3[1] |
Hypothesis: this compound as a Plasma Kallikrein Substrate or Inhibitor
Plasma kallikrein preferentially cleaves peptide bonds C-terminal to basic amino acid residues, primarily Arginine (Arg) and to a lesser extent, Lysine (Lys). The widely used chromogenic substrate for plasma kallikrein, H-D-Pro-Phe-Arg-pNA, underscores the importance of the Pro-Phe sequence at the P3 and P2 positions for substrate recognition.
Given that this compound contains:
-
A Lysine residue at the P1 position.
-
A Pro-Phe sequence at the P3 and P2 positions.
It is hypothesized that this compound can act as a substrate for plasma kallikrein, being cleaved at the C-terminal of the Lysine residue. Alternatively, if the rate of cleavage is very slow, it may act as a competitive inhibitor , binding to the active site of the enzyme and preventing the binding of other substrates.
Experimental Protocols
The following protocols are designed to test the interaction of this compound with human plasma kallikrein.
Determination of this compound as a Plasma Kallikrein Substrate
This experiment aims to determine if this compound is cleaved by plasma kallikrein. Since the peptide itself does not contain a chromogenic or fluorogenic leaving group, its cleavage can be monitored by HPLC or by a coupled enzyme assay.
Materials:
-
Human Plasma Kallikrein (active enzyme)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C
-
HPLC system with a C18 column
-
Control Substrate: A commercially available chromogenic or fluorogenic plasma kallikrein substrate (e.g., H-D-Pro-Phe-Arg-pNA).
Protocol:
-
Enzyme Reaction:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a microcentrifuge tube, add a known concentration of this compound (e.g., 100 µM final concentration) to the assay buffer.
-
Initiate the reaction by adding a known concentration of human plasma kallikrein (e.g., 10 nM final concentration).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).
-
-
HPLC Analysis:
-
Analyze the quenched reaction samples by reverse-phase HPLC.
-
Monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to the cleavage products (H-Pro-Phe-Gly and Lys-OH).
-
Quantify the peak areas to determine the rate of substrate consumption.
-
-
Kinetic Parameter Determination (if cleavage is observed):
-
To determine the Michaelis-Menten constants (Km and Vmax), perform the enzyme reaction with varying concentrations of this compound (e.g., 0-500 µM).
-
Measure the initial reaction velocities at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The catalytic efficiency (kcat/Km) can then be calculated.
-
Evaluation of this compound as a Plasma Kallikrein Inhibitor
This experiment will determine if this compound can inhibit the activity of plasma kallikrein using a known chromogenic substrate.
Materials:
-
Human Plasma Kallikrein (active enzyme)
-
This compound
-
Chromogenic Substrate: H-D-Pro-Phe-Arg-pNA
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
-
Control Inhibitor: A known plasma kallikrein inhibitor (e.g., aprotinin or a specific synthetic inhibitor).
Protocol:
-
Assay Setup:
-
In a 96-well plate, prepare reaction wells containing the assay buffer.
-
Add varying concentrations of this compound to the wells (e.g., 0-1000 µM final concentration).
-
Include control wells:
-
No inhibitor control (enzyme + substrate).
-
Positive inhibitor control (enzyme + substrate + known inhibitor).
-
Blank control (substrate only).
-
-
Add a fixed concentration of human plasma kallikrein to all wells except the blank.
-
Pre-incubate the enzyme with this compound for 15 minutes at 37°C.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding a fixed concentration of the chromogenic substrate H-D-Pro-Phe-Arg-pNA (at a concentration close to its Km value, if known, or a concentration that gives a robust signal).
-
Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 15-30 minutes at 37°C. The rate of p-nitroaniline (pNA) release is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in clear and structured tables for easy comparison.
Table 2: Hypothetical Kinetic Parameters of this compound as a Plasma Kallikrein Substrate
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Value | Value | Value |
| H-D-Pro-Phe-Arg-pNA (Reference) | 200 | 10 | 5.0 x 10⁴ |
| Other Reference Substrate | Value | Value | Value |
Table 3: Hypothetical Inhibition of Plasma Kallikrein by this compound
| Inhibitor | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | Value | Value | e.g., Competitive |
| Aprotinin (Reference) | 0.03 | 0.01 | Competitive |
| Other Reference Inhibitor | Value | Value | Value |
Visualizations
Plasma Kallikrein-Kinin System and Bradykinin Signaling Pathway
The following diagram illustrates the activation of the plasma kallikrein-kinin system and the subsequent bradykinin signaling pathway.
Caption: Plasma Kallikrein-Kinin System and Bradykinin Signaling Pathway.
Experimental Workflow for Evaluating this compound
The following diagram outlines the experimental workflow to characterize the interaction of this compound with plasma kallikrein.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the role of this compound in the context of plasma kallikrein activity. By systematically evaluating its potential as a substrate or an inhibitor, valuable insights can be gained into the structure-activity relationships of plasma kallikrein and its ligands. This knowledge can contribute to the development of novel diagnostics and therapeutics targeting the kallikrein-kinin system.
References
Protocol for dissolving and handling H-Pro-Phe-Gly-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dissolution and handling of the tetrapeptide H-Pro-Phe-Gly-Lys-OH. The following protocols and data are designed to ensure the integrity and optimal performance of the peptide in research and development applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for proper handling and storage.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₃N₅O₅ | PubChem |
| Molecular Weight | 447.5 g/mol | PubChem |
| IUPAC Name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | PubChem |
| Amino Acid Composition | Proline (Pro), Phenylalanine (Phe), Glycine (Gly), Lysine (Lys) | N/A |
| Charge at Neutral pH | +1 (Basic) | N/A |
Peptide Solubility
The solubility of a peptide is determined by its amino acid composition, specifically the polarity and charge of the residues. This compound contains both hydrophobic (Proline, Phenylalanine) and hydrophilic/charged (Lysine) residues. The overall charge of the peptide at neutral pH is +1, categorizing it as a basic peptide. This suggests good solubility in aqueous solutions.
Table 2: Recommended Solvents for Dissolving this compound
| Solvent | Recommended Use | Remarks |
| Sterile, Deionized Water | Primary Choice: The peptide is expected to be soluble in water due to the presence of the charged Lysine residue. | Start with the desired concentration and vortex. If solubility is an issue, proceed to the next options. |
| 10% Acetic Acid (Aqueous) | Alternative for Basic Peptides: If the peptide does not readily dissolve in water, a slightly acidic solution can improve solubility. | Use a minimal amount to achieve dissolution and then dilute with the aqueous buffer of choice. |
| Dimethyl Sulfoxide (DMSO) | For Hydrophobic Peptides: If aqueous solutions fail, a small amount of DMSO can be used. | Dissolve the peptide in a minimal volume of DMSO (e.g., 50-100 µL) and then slowly add the aqueous buffer to the desired concentration while vortexing. Note that high concentrations of DMSO may affect biological assays. |
| Phosphate-Buffered Saline (PBS) | For Biological Assays: Once dissolved, the peptide solution can be diluted in PBS for most in vitro assays. | Ensure the final concentration of any organic solvent is compatible with the experimental system. For some peptides, sonication can aid dissolution in PBS[1]. |
Note: It is always recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.
Experimental Protocols
Reconstitution of Lyophilized Peptide
This protocol describes the steps for reconstituting the lyophilized this compound powder to create a stock solution.
Workflow for Peptide Reconstitution
Caption: Workflow for reconstituting lyophilized this compound.
Methodology:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Solvent Addition: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully add the appropriate volume of the chosen solvent (refer to Table 2) to achieve the desired stock solution concentration (e.g., 1-10 mM).
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Sonication (Optional): If the peptide is difficult to dissolve, a brief sonication in a water bath (5-10 minutes) can be helpful. Avoid excessive heating.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
Storage and Stability
Proper storage is critical to maintain the integrity of the peptide.
Table 3: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Keep away from moisture and light.[2] |
| Reconstituted Stock Solution | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles.[1] |
| Reconstituted Stock Solution | -80°C | Up to 6 months | Preferred for long-term storage to minimize degradation.[1] |
Handling and Application Considerations
While no specific biological activity for this compound has been definitively established in the searched literature, peptides with similar sequences, such as Gly-Phe-Lys, have been investigated as linkers in drug delivery systems, particularly in radiopharmaceuticals. The presence of a primary amine on the Lysine side chain and the N-terminus allows for potential conjugation to other molecules.
Logical Flow for Peptide Handling and Use
Caption: General experimental workflow for using this compound.
Considerations for Use:
-
TFA Salts: Peptides are often purified by HPLC and supplied as trifluoroacetate (TFA) salts. While generally not an issue for most in vitro assays, high concentrations of TFA can affect cell-based experiments.[3] If high sensitivity is required, consider using a peptide with the TFA salt removed.
-
Purity: Always refer to the certificate of analysis for the specific purity of the peptide batch being used.
-
Aseptic Technique: When preparing solutions for cell-based assays or in vivo studies, always use sterile solvents and aseptic techniques to prevent microbial contamination. Filter-sterilize the final working solution through a 0.22 µm filter if necessary.[1]
By following these guidelines, researchers can ensure the proper handling, storage, and use of this compound for reliable and reproducible experimental outcomes.
References
Application Notes and Protocols for Fluorescent Labeling of H-Pro-Phe-Gly-Lys-OH for Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent labeling of the tetrapeptide H-Pro-Phe-Gly-Lys-OH for use in a variety of imaging applications. The protocols detail the necessary steps for successful conjugation of a fluorescent dye to the peptide, subsequent purification, and an overview of potential applications.
Introduction
Fluorescently labeled peptides are indispensable tools in life sciences, enabling researchers to visualize and track molecular interactions, cellular processes, and the localization of peptides in real-time.[][2][3] The tetrapeptide this compound possesses a primary amine on the side chain of the lysine residue, which serves as an ideal target for covalent modification with amine-reactive fluorescent dyes. This allows for the specific attachment of a fluorophore with minimal impact on the peptide's intrinsic biological activity, provided the lysine side chain is not critical for its function.
The most common and straightforward method for labeling primary amines on peptides is through the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes.[][4][5] This reaction, performed at a slightly basic pH, results in a stable amide bond between the dye and the peptide.[6]
Key Applications of Fluorescently Labeled this compound
Fluorescently labeling this peptide opens up a wide array of imaging applications, including:
-
Cellular Imaging and Tracking: Observe the uptake, distribution, and localization of the peptide within living cells in real-time.[][7] This is particularly valuable for studying cell-penetrating peptides or peptides that target specific cellular compartments.
-
Protein Interaction Studies: Investigate the binding of the peptide to its target proteins or receptors. Techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed to study these interactions with high precision.[3][8][9]
-
In Vivo Imaging: Track the biodistribution of the peptide in animal models to assess its targeting efficiency and pharmacokinetic profile.[7][8] Near-infrared (NIR) dyes are particularly useful for in vivo applications due to deeper tissue penetration and lower background fluorescence.[3]
-
High-Throughput Screening: Utilize fluorescently labeled peptides in assays to screen for modulators of peptide-protein interactions or enzymatic activity.[]
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an NHS-Ester Dye
This protocol describes the labeling of the primary amine on the lysine side chain of this compound using an amine-reactive NHS-ester fluorescent dye.
Materials:
-
This compound peptide (Molecular Weight: 447.5 g/mol )[10]
-
Amine-reactive fluorescent dye with an NHS-ester group (e.g., FITC, Cy3-NHS ester, Alexa Fluor 488 NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Calculate Molar Quantities: Determine the amount of peptide and fluorescent dye needed. A molar excess of the dye (typically 5-10 fold) is recommended to ensure efficient labeling.[6]
-
Example Calculation: To label 1 mg of peptide (2.23 µmol), a 5-fold molar excess would require 11.15 µmol of the NHS-ester dye.
-
-
Prepare Peptide Solution: Dissolve the this compound peptide in the 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[11] The slightly basic pH is crucial for the deprotonation of the primary amine, making it reactive with the NHS ester.[6][11]
-
Prepare Dye Solution: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[5]
-
Reaction: Add the calculated volume of the dye stock solution to the peptide solution. Vortex the mixture gently to ensure thorough mixing.
-
Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight at 4°C, protected from light.[6]
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris-HCl (to a final concentration of 50-100 mM), and incubating for an additional 10-15 minutes.
Protocol 2: Purification of the Fluorescently Labeled Peptide
Purification is a critical step to remove unreacted free dye and any unlabeled peptide, which can interfere with downstream applications.[][13]
Method 1: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most effective method for separating the labeled peptide from impurities.[]
Materials:
-
HPLC system with a UV-Vis or fluorescence detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the reaction mixture with a small amount of TFA.
-
Injection: Inject the sample onto the C18 column.
-
Elution: Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: Monitor the elution profile at two wavelengths: one for the peptide backbone (around 214-280 nm) and one for the maximum absorbance of the fluorescent dye.
-
Fraction Collection: Collect the fractions corresponding to the fluorescently labeled peptide, which will have a longer retention time than the unlabeled peptide.
-
Characterization: Confirm the identity and purity of the collected fractions using mass spectrometry.
-
Lyophilization: Lyophilize the purified fractions to obtain the labeled peptide as a powder.
Method 2: Size-Exclusion Chromatography (SEC)
SEC is a simpler alternative for removing unconjugated dye.[14]
Materials:
-
Sephadex LH-20 or similar size-exclusion resin
-
Chromatography column
-
Elution buffer (e.g., water or a suitable buffer)
Procedure:
-
Column Packing: Pack a column with the Sephadex LH-20 resin and equilibrate with the elution buffer.
-
Sample Loading: Load the reaction mixture onto the column.
-
Elution: Elute the sample with the elution buffer. The higher molecular weight labeled peptide will elute first, followed by the smaller, unconjugated dye molecules.
-
Fraction Collection: Collect the fractions and monitor the fluorescence to identify the fractions containing the labeled peptide.
Data Presentation
Table 1: Properties of Common Amine-Reactive Fluorescent Dyes
The choice of fluorescent dye is critical and depends on the specific application, the available excitation sources, and emission filters.[3] This table summarizes the properties of several common classes of fluorescent dyes suitable for labeling this compound.
| Dye Class | Example Dye | Excitation (nm) | Emission (nm) | Color | Key Features |
| Fluoresceins | FITC | ~495 | ~519 | Green | High absorbance, widely used, pH sensitive.[] |
| FAM | ~492 | ~517 | Green | Similar to FITC, often used in sequencing.[8] | |
| Rhodamines | TAMRA | ~543 | ~572 | Orange | Photostable, less pH sensitive than fluorescein.[8] |
| Cyanines | Cy3 | ~550 | ~570 | Orange-Red | Bright and photostable.[7] |
| Cy5 | ~650 | ~670 | Far-Red | Bright, good for multiplexing with other dyes.[7][8] | |
| Alexa Fluor | Alexa Fluor 488 | ~495 | ~519 | Green | Bright, photostable, and pH insensitive.[] |
| Alexa Fluor 555 | ~555 | ~565 | Orange | Bright and photostable alternative to Cy3.[] | |
| Alexa Fluor 647 | ~650 | ~668 | Far-Red | Excellent for tissues with high autofluorescence.[] | |
| BODIPY | BODIPY FL | ~503 | ~512 | Green | High quantum yield, sharp emission peaks.[][3] |
Table 2: Quantitative Parameters for Labeling and Characterization
| Parameter | Typical Value/Method | Importance |
| Dye:Peptide Molar Ratio | 5:1 to 15:1 | Optimizes labeling efficiency while minimizing multiple labeling. |
| Reaction pH | 8.3 - 8.5 | Crucial for the reactivity of the primary amine with the NHS ester.[6][11] |
| Labeling Efficiency | >80% (goal) | Assessed by HPLC peak area integration or fluorescence spectroscopy.[] |
| Purity | >95% (goal) | Determined by HPLC; essential for reliable experimental results.[] |
| Molecular Weight Confirmation | Mass Spectrometry | Verifies the successful covalent attachment of the dye to the peptide.[] |
| Degree of Labeling (DOL) | ~1.0 | Calculated from absorbance measurements of the protein and dye. For peptides, mass spectrometry is more direct. |
Concluding Remarks
The successful fluorescent labeling of this compound provides a powerful tool for a wide range of biological imaging studies. By following the detailed protocols for labeling and purification, researchers can generate high-quality fluorescent peptide probes. The selection of the appropriate fluorescent dye, based on the data provided, will be critical for achieving optimal results in specific imaging applications. Careful characterization of the final product is essential to ensure the reliability and reproducibility of subsequent experiments.
References
- 2. Fluorescent peptides: applications in molecular imaging [genosphere-biotech.com]
- 3. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 4. bachem.com [bachem.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. interchim.fr [interchim.fr]
- 7. Fluorescent-labeled peptides – ProteoGenix [us.proteogenix.science]
- 8. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 9. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 10. This compound | C22H33N5O5 | CID 10138602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 13. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of H-Pro-Phe-Gly-Lys-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of the tetrapeptide H-Pro-Phe-Gly-Lys-OH synthesized via Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal strategy for synthesizing this compound?
A1: The most common and efficient method for synthesizing this tetrapeptide is the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy.[1] This approach involves assembling the peptide chain on an insoluble resin support, starting from the C-terminal amino acid (Lysine) to the N-terminal (Proline).[2] The use of the Fmoc protecting group for the α-amine allows for mild deprotection conditions, preserving the integrity of the growing peptide chain.[3]
Q2: Which resin is recommended for synthesizing this compound to yield a C-terminal carboxylic acid?
A2: To obtain the desired C-terminal carboxylic acid (-OH), a Wang resin or a 2-Chlorotrityl chloride (2-CTC) resin is recommended.[2][4] The Wang linker is acid-labile and is cleaved under moderate trifluoroacetic acid (TFA) conditions to yield the free acid.[2] The 2-CTC resin is highly acid-sensitive, allowing for cleavage under very mild acidic conditions, which can be beneficial for sensitive peptides.
Q3: How should the amino acid derivatives be prepared for synthesis?
A3: Each amino acid should be Nα-Fmoc protected. For Lysine, the ε-amino group on its side chain must also be protected to prevent unwanted side reactions. The standard and most compatible choice for this is a tert-butyloxycarbonyl (Boc) group, i.e., Fmoc-Lys(Boc)-OH.[3][5][6] Phenylalanine and Glycine do not have side chains that require protection in standard Fmoc SPPS. Proline's side chain is part of its unique cyclic structure and does not require protection.
Q4: How is the final peptide cleaved from the resin and deprotected?
A4: The final step involves treating the resin-bound peptide with a strong acid, typically trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups (like Boc from Lysine).[2][7] This process is performed using a "cleavage cocktail" that includes TFA and scavengers to capture reactive cations generated during the reaction.[7][8]
Troubleshooting Guides
Issue 1: Low Coupling Yield After Proline Addition
Q: My peptide synthesis is showing a low yield or a significant deletion product corresponding to the absence of Glycine after the Proline coupling step (coupling Fmoc-Gly-OH to H-Pro-Phe-Gly-Lys(Boc)-resin). What is causing this and how can I fix it?
A: This is a common issue related to the unique structure of Proline. Proline is a secondary amine, which makes it less reactive and more sterically hindered than the primary amines of other amino acids.[9] This can lead to incomplete or slow coupling reactions.
Recommended Protocol: Double Coupling and Enhanced Activation
To overcome the steric hindrance and lower reactivity of the N-terminal Proline, a "double coupling" strategy with a highly efficient coupling reagent is recommended.
1. Reagents and Materials:
- Peptide-resin: H-Pro-Phe-Gly-Lys(Boc)-resin
- Fmoc-Gly-OH (4 equivalents relative to resin loading)
- Coupling Reagent: HATU (3.9 equivalents)[10]
- Base: N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
- Solvent: N,N-Dimethylformamide (DMF)
2. First Coupling Procedure:
- Activation: In a separate vessel, dissolve Fmoc-Gly-OH and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
- Coupling: Add the activated amino acid solution to the washed and drained peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
- Washing: After the coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
3. Second Coupling Procedure (Double Coupling):
- Immediately repeat the "First Coupling Procedure" steps using a fresh solution of activated Fmoc-Gly-OH.
- Allow the second coupling reaction to proceed for another 1-2 hours.
- Final Wash: After the second coupling, wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3 times) before proceeding to the next Fmoc deprotection step.
4. Verification (Optional):
- A small sample of the resin can be taken after the first and second coupling steps and subjected to a Kaiser test. A negative test (yellow beads) indicates a complete reaction.
Issue 2: Side Reactions During Final Cleavage
Q: After cleaving my peptide from the resin, I observe significant impurities in my HPLC and Mass Spectrometry analysis. How can I improve the purity of my crude peptide?
A: Side reactions during cleavage are often caused by reactive cationic species generated from the cleavage of protecting groups. These cations can re-attach to electron-rich amino acid side chains. The sequence Pro-Phe -Gly-Lys -OH contains Phenylalanine, which is moderately susceptible to modification. A properly formulated cleavage cocktail with scavengers is critical.
Recommended Protocol: Optimized Cleavage Cocktail
1. Reagents and Materials:
- Dried peptide-resin: Fmoc-Pro-Phe-Gly-Lys(Boc)-resin (after final Fmoc deprotection)
- Cleavage Cocktail (Reagent K): [8]
- Trifluoroacetic acid (TFA): 82.5%
- Water (H₂O): 5%
- Phenol: 5%
- Thioanisole: 5%
- 1,2-Ethanedithiol (EDT): 2.5%
- Cold methyl tert-butyl ether (MTBE)
2. Cleavage Procedure:
- Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum to remove any residual DMF.[7]
- Prepare the cleavage cocktail fresh. For every 1 gram of resin, use approximately 10-15 mL of the cocktail.[8]
- Add the cleavage cocktail to the resin in a reaction vessel and agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small additional amount of fresh TFA and combine the filtrates.
- Reduce the volume of the TFA solution using a gentle stream of nitrogen or rotary evaporation.
- Precipitation: Add the concentrated peptide solution dropwise into a centrifuge tube containing cold MTBE (at least 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold MTBE two more times to remove residual scavengers.
- Dry the crude peptide pellet under vacuum.
Data Presentation: Comparison of Synthesis Reagents
Table 1: Comparison of Coupling Reagents for Difficult Couplings (e.g., to Proline)
| Coupling Reagent | Chemical Name | Relative Reactivity | Key Advantages | Considerations |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High | Well-established, cost-effective, good for standard couplings.[11] | Less effective for sterically hindered couplings compared to HATU/COMU.[10] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very High | More reactive than HBTU, excellent for hindered amino acids like Proline and reduces racemization.[10] | Higher cost than HBTU. Can cause guanidinylation of the free N-terminus if used in large excess. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very High | Reactivity is comparable to HATU, often at a lower cost.[12] | Less effective at suppressing racemization compared to HATU. |
| COMU | 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate | Superior | Considered safer (non-explosive), highly efficient with reduced racemization, and requires only 1 equivalent of base.[11][12] | Generally the highest cost among the common reagents. |
Table 2: Comparison of Side-Chain Protecting Groups for Lysine in Fmoc SPPS
| Protecting Group | Full Name | Cleavage Condition | Advantages | Disadvantages |
| Boc | tert-butyloxycarbonyl | Strong Acid (TFA) | Orthogonal to Fmoc. Stable to the basic conditions of Fmoc removal. Widely used and reliable.[3][6] | Requires strong acid for removal, which can be harsh on sensitive sequences.[6] |
| Z (Cbz) | Carbobenzyloxy | Catalytic Hydrogenation / HBr in Acetic Acid | Orthogonal to both Fmoc and Boc strategies. Can be removed under different conditions. | Hydrogenolysis is not compatible with sulfur-containing amino acids (Met, Cys). Not typically used in standard Fmoc SPPS. |
| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-5% Hydrazine in DMF | Orthogonal to Fmoc and Boc. Allows for selective deprotection of the Lysine side chain while the peptide is still on the resin, enabling side-chain modification. | Requires an additional, separate deprotection step. Hydrazine is toxic. |
Table 3: Common TFA Cleavage Cocktails for Peptides Containing Phenylalanine and Lysine
| Cocktail Name | Composition | Primary Use |
| Standard (95%) | 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | General purpose for peptides without sensitive residues like Cys, Met, or Trp.[8] |
| Reagent K | 82.5% TFA, 5% H₂O, 5% Phenol, 5% Thioanisole, 2.5% EDT | Recommended for this peptide. Effective for scavenging cations from Tyr, Trp, Cys, and Met, providing broad protection.[8] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" alternative to thiol-containing cocktails. Good for scavenging trityl groups. |
Visualizations
Diagram 1: SPPS Workflow for this compound
Caption: General workflow for Solid-Phase Peptide Synthesis of this compound.
Diagram 2: Troubleshooting Tree for Low Peptide Yield
Caption: A logical decision tree for troubleshooting low peptide yield in SPPS.
References
- 1. Bot Detection [iris-biotech.de]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chempep.com [chempep.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Bot Detection [iris-biotech.de]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
Troubleshooting low purity of synthetic H-Pro-Phe-Gly-Lys-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in the solid-phase peptide synthesis (SPPS) of the tetrapeptide H-Pro-Phe-Gly-Lys-OH.
Troubleshooting Guide for Low Purity of this compound
Low purity in the synthesis of this compound can arise from several factors, including incomplete reactions, side reactions specific to the amino acid sequence, and peptide aggregation. This guide provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for Low Purity SPPS
Caption: A flowchart for troubleshooting low purity in SPPS.
Table 1: Common Impurities and Corresponding Solutions
| Observed Impurity (by LC-MS) | Potential Cause | Recommended Solution(s) |
| Deletion Sequences (e.g., H-Phe-Gly-Lys-OH, H-Pro-Gly-Lys-OH) | Incomplete Coupling: Steric hindrance, especially at the Pro-Phe junction or involving the bulky Phe side chain. Peptide aggregation on the resin can also block reactive sites. | - Double Coupling: Repeat the coupling step with fresh reagents before proceeding to the next deprotection.[1] - Change Coupling Reagent: Switch to a more potent coupling reagent like HATU, HCTU, or a phosphonium-based reagent (e.g., PyAOP, PyBOP) which can be more effective for sterically hindered amino acids.[2][3][4][5] - Increase Reagent Concentration: Higher concentrations can drive the reaction to completion. |
| Incomplete Deprotection (Mass of desired peptide + 222.2 Da for Fmoc group) | Incomplete Fmoc-Deprotection: Aggregation of the peptide-resin can hinder the access of the piperidine solution to the N-terminus. | - Extend Deprotection Time: Increase the duration of the piperidine treatment. - Monitor Fmoc-Removal: Use a UV-Vis spectrophotometer to quantify the release of the Fmoc-adduct to ensure the reaction has gone to completion. - Add DBU to Deprotection Solution: A small amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate Fmoc removal, though it should be used with caution as it can promote other side reactions.[6] |
| Diketopiperazine (DKP) Formation (Truncated peptide, often observed after the second amino acid, Phe, is coupled) | Intramolecular Cyclization: The N-terminal amine of the second amino acid (Phe) attacks the ester linkage of the first amino acid (Pro) to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is a known issue with Proline as the first amino acid. | - Use a Pre-formed Dipeptide: Couple Fmoc-Pro-Phe-OH directly to the resin. This bypasses the susceptible dipeptide stage on the resin. - Use a More Sterically Hindered Protecting Group on Proline: This can disfavor the cyclization reaction. |
| Products of Incomplete Side-Chain Deprotection (e.g., +86.1 Da for Boc on Lys) | Inefficient Cleavage/Deprotection: The cleavage cocktail (e.g., TFA/TIS/H2O) may be old, or the reaction time may be insufficient. Scavengers may be inadequate. | - Use Fresh Cleavage Cocktail: Prepare the trifluoroacetic acid (TFA) based cleavage cocktail fresh. - Extend Cleavage Time: Increase the duration of the cleavage reaction. - Optimize Scavengers: Ensure appropriate scavengers (e.g., triisopropylsilane (TIS), water, DODT) are present to capture reactive carbocations. |
Frequently Asked Questions (FAQs)
Q1: My main impurity has the mass of H-Gly-Lys-OH. What is the likely cause and how can I fix it?
A1: This is a deletion of both Pro and Phe, suggesting a significant issue at the beginning of your synthesis. The most probable cause is a combination of inefficient coupling of Phenylalanine to Proline, followed by diketopiperazine formation which terminates the chain. To address this, it is highly recommended to use a pre-formed Fmoc-Pro-Phe-OH dipeptide for the first coupling to the resin. This will prevent the possibility of diketopiperazine formation.
Q2: I am observing a significant peak with a mass corresponding to the desired peptide +222 Da. What is this and how do I prevent it?
A2: This peak corresponds to your desired peptide with the N-terminal Fmoc protecting group still attached. This indicates incomplete Fmoc deprotection at the final step. To prevent this, ensure your deprotection solution (typically 20% piperidine in DMF) is fresh and extend the final deprotection time. You can monitor the deprotection by taking a small aliquot of the resin, cleaving the peptide, and analyzing by LC-MS to confirm complete removal of the Fmoc group.
Q3: The coupling of Glycine after the Pro-Phe dipeptide seems to be inefficient. What can I do?
A3: While Glycine itself is not sterically hindered, the growing peptide chain may be starting to aggregate after the addition of the hydrophobic Phenylalanine. This aggregation can make the N-terminus less accessible. Consider performing a double coupling for the Glycine residue. You can also switch to a solvent system known to disrupt aggregation, such as using a small percentage of DMSO in your DMF, or using a more effective coupling reagent like HATU.
Q4: What is the best way to confirm the identity of my impurities?
A4: The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS).[7] This technique separates the components of your crude product and provides the mass of each component. By comparing the observed masses to the expected masses of your target peptide and potential side-products (e.g., deletion sequences, products of incomplete deprotection), you can identify the impurities. For more detailed structural information, tandem mass spectrometry (MS/MS) can be used to fragment the impurity and confirm its sequence.
Experimental Protocols
Protocol 1: HPLC-MS Analysis of Crude this compound
This protocol outlines a general method for analyzing the purity of the crude peptide after cleavage from the resin.
1. Sample Preparation:
-
Dissolve a small amount of the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column suitable for peptide analysis (e.g., 3.5 µm particle size, 100 Å pore size, 2.1 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be 5% to 65% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm and 280 nm.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 200 to 1500.
-
Data Analysis: Deconvolute the resulting spectra to identify the monoisotopic masses of the eluting peaks. Compare these with the theoretical masses of the target peptide and potential impurities.
Protocol 2: Double Coupling Procedure
This procedure should be implemented when incomplete coupling is suspected, for instance, when coupling a bulky amino acid like Phenylalanine or when coupling to a growing peptide chain prone to aggregation.
-
After the initial coupling reaction is complete, drain the reaction vessel.
-
Wash the resin three times with DMF.
-
Repeat the coupling step using a freshly prepared solution of the protected amino acid, coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF.
-
Allow the second coupling reaction to proceed for the standard coupling time (e.g., 1-2 hours).
-
After the second coupling, drain the vessel and wash the resin thoroughly with DMF before proceeding to the next deprotection step.
Signaling Pathways and Logical Relationships
Diagram: Diketopiperazine (DKP) Formation Pathway
Caption: The competing pathways after deprotection of the dipeptide.
References
- 1. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 2. hplc.eu [hplc.eu]
- 3. H-Lys-Phe-Gly-Lys-OH acetate salt | 114577-12-7 | FL109213 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. rsc.org [rsc.org]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing cleavage and deprotection of PFGK from resin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the cleavage and deprotection of peptides containing the PFGK (Pro-Phe-Gly-Lys) sequence from the resin.
Troubleshooting Guide
Issue: Low Peptide Yield After Cleavage
Question: I performed the cleavage and deprotection of my PFGK-containing peptide, but after precipitation, I obtained a very low yield. What are the possible causes and how can I troubleshoot this?
Answer:
Low peptide yield can stem from several factors, from incomplete synthesis to issues during the cleavage and precipitation steps. Here's a systematic approach to troubleshooting:
-
Verify Synthesis Completion: Before cleavage, confirm that the peptide synthesis was successful. A small amount of resin can be subjected to a test cleavage, followed by analysis with mass spectrometry (MALDI-TOF or ESI-MS) to confirm the presence of the desired peptide mass.
-
Optimize Cleavage Conditions:
-
Incomplete Cleavage: The cleavage reaction may not have gone to completion. Consider extending the cleavage time. For most standard resins like Wang or Rink Amide, a 2-hour cleavage is sufficient, but complex or longer peptides might require more time.[1] You can monitor the cleavage progress by taking small aliquots at different time points and analyzing them.
-
Cleavage Cocktail: Ensure you are using a sufficient volume of the cleavage cocktail to swell the resin completely. A general guideline is 5 mL of cleavage cocktail for 0.5 g of resin.[1] The composition of the cocktail is also critical. A standard and effective cocktail for routine cleavage is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water.
-
-
Precipitation Issues:
-
Peptide Solubility: Highly hydrophobic or very hydrophilic peptides can be challenging to precipitate. If your PFGK peptide is part of a larger, hydrophobic sequence, it might "oil out" instead of precipitating cleanly in cold ether.[2]
-
Precipitation Technique: After cleavage, reduce the TFA volume under a stream of nitrogen to 1-2 mL before adding it to ice-cold diethyl ether.[3] If no precipitate forms, keeping the ether solution at 4°C for a few hours may help.[3]
-
-
Resin-Related Problems:
-
Resin Choice: The type of resin and its linker can affect cleavage efficiency. Ensure your cleavage protocol is compatible with your chosen resin.[4]
-
Peptide Re-attachment: In some cases, reactive intermediates generated during cleavage can cause the peptide to re-attach to the resin.[4][5] Using appropriate scavengers can minimize this.
-
Experimental Protocol: Test Cleavage
-
Dry a small amount of the peptide-resin (10-20 mg) under vacuum.
-
Prepare a fresh cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Add the cleavage cocktail to the resin in a microcentrifuge tube.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Centrifuge to pellet the resin and transfer the supernatant containing the cleaved peptide to a new tube.
-
Precipitate the peptide by adding the supernatant to ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Re-dissolve the peptide in a suitable solvent (e.g., acetonitrile/water) and analyze by mass spectrometry.
Issue: Presence of Impurities in the Crude Peptide
Question: My mass spectrometry analysis of the crude PFGK peptide shows multiple unexpected peaks. What are the common side reactions during cleavage and how can I minimize them?
Answer:
Side reactions during TFA-mediated cleavage are a common source of impurities. These reactions are often caused by the reactive cationic species generated from the cleavage of protecting groups.[5] The use of scavengers is crucial to quench these reactive species.
Common Side Reactions and Mitigation Strategies:
-
Alkylation of Tryptophan: If your peptide contains Tryptophan (Trp), its indole side chain is highly susceptible to modification by carbocations. The use of scavengers like TIS, water, and 1,2-ethanedithiol (EDT) is essential. For peptides containing Trp, using Fmoc-Trp(Boc) during synthesis is strongly recommended as it significantly reduces side reactions.[5]
-
Oxidation of Methionine: The thioether side chain of Methionine (Met) can be oxidized. Using scavenger cocktails that protect against this is important.
-
Aspartimide Formation: This is particularly problematic for sequences containing Asp-Gly or Asp-Ser. While PFGK does not contain this sequence, it's a common issue in peptide synthesis.[6]
-
Incomplete Deprotection: Some protecting groups are more difficult to remove than others. For example, the Pbf and Pmc protecting groups on Arginine may require longer cleavage times or stronger acid conditions for complete removal.[1][5] For the Lys(Boc) in your PFGK sequence, standard cleavage conditions are usually sufficient.
To minimize side reactions, a well-designed cleavage cocktail is paramount.
| Cleavage Cocktail | Composition (v/v) | Recommended Use |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | For peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust cocktail for complex peptides, especially those containing Trp, Tyr, Met, and Cys.[7][8] |
| TFA/TIS/EDT | 95% TFA, 2.5% TIS, 2.5% EDT | Good for peptides containing Cysteine. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cleavage time for a PFGK-containing peptide?
A1: For most standard resins like Wang or Rink Amide, a cleavage time of 2 hours at room temperature is a good starting point.[1] However, the optimal time can depend on the length of the full peptide and the presence of other amino acids with bulky protecting groups. A test cleavage with analysis at different time points (e.g., 1, 2, and 4 hours) can help determine the ideal duration.
Q2: My peptide contains a C-terminal PFGK sequence. Does this pose any specific challenges?
A2: The PFGK sequence itself is generally not considered problematic during cleavage. However, issues can arise depending on the full peptide sequence and the resin used. For instance, diketopiperazine formation can occur with Proline at the dipeptide stage during synthesis, which would affect the final product.[6]
Q3: How do I choose the right scavengers for my cleavage cocktail?
A3: The choice of scavengers depends on the amino acid composition of your peptide.
-
Triisopropylsilane (TIS): A general-purpose scavenger effective at trapping carbocations.
-
Water: Helps to hydrolyze t-butyl esters and acts as a proton source.
-
1,2-Ethanedithiol (EDT): Particularly useful for protecting Cysteine residues.
-
Phenol: Can help prevent the alkylation of Tyrosine.
-
Thioanisole: Used to scavenge benzyl and other aromatic protecting groups and can help prevent side reactions with Methionine and Tryptophan.[7][8]
For a peptide containing PFGK without other sensitive residues, a simple TFA/TIS/H₂O cocktail is often sufficient.
Q4: My crude peptide is insoluble after precipitation. What should I do?
A4: Peptide solubility can be a significant challenge, especially for hydrophobic sequences.[2]
-
Solvent Choice: Try dissolving the crude peptide in different solvents. Start with common HPLC solvents like acetonitrile/water mixtures. For very hydrophobic peptides, small amounts of formic acid or trifluoroacetic acid can aid dissolution. In some cases, solvents like trifluoroethanol (TFE) may be necessary.[2]
-
Storage: It is often recommended to store the peptide on the resin and cleave only the amount needed for experiments.[1]
-
Purification: Insoluble peptides can sometimes be dissolved in stronger solvents like DMSO or DMF and then diluted into the initial mobile phase for reverse-phase HPLC purification.
Visualized Workflows and Logic
Caption: Standard workflow for peptide cleavage and deprotection from resin.
Caption: Troubleshooting decision tree for cleavage and deprotection issues.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
H-Pro-Phe-Gly-Lys-OH stability and degradation in buffers
Welcome to the technical support center for the tetrapeptide H-Pro-Phe-Gly-Lys-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability and degradation challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in buffer solutions?
A1: The stability of this compound is primarily influenced by a combination of intrinsic and extrinsic factors. Key factors include the pH of the buffer, temperature, the presence of oxidative agents, and the potential for enzymatic degradation if sterile conditions are not maintained. The peptide's sequence, containing a proline residue, can also make it susceptible to specific degradation pathways like cyclization.
Q2: How should I store lyophilized this compound and its solutions to ensure maximum stability?
A2: For optimal long-term stability, lyophilized this compound powder should be stored at -20°C or colder. Once reconstituted in a buffer, the peptide solution has a more limited shelf life. To extend its usability, it is recommended to prepare aliquots of the solution and freeze them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation. For short-term storage (up to a few weeks), peptide solutions can generally be kept at 4°C.
Q3: My this compound solution appears cloudy or has visible precipitates. What could be the cause and how can I resolve this?
A3: Cloudiness or precipitation is often an indication of peptide aggregation or poor solubility at the given concentration and buffer conditions. This can be influenced by the peptide's net charge at a specific pH, high peptide concentration, and the ionic strength of the buffer. To address this, consider the following:
-
Sonication: Gently sonicate the solution to aid in dissolution.
-
pH Adjustment: The solubility of peptides is often lowest near their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility.
-
Dilution: Try dissolving the peptide at a lower concentration.
-
Solvent Choice: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile may be required for initial solubilization before dilution in an aqueous buffer. Always check the compatibility of the solvent with your experimental system.
Q4: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could these represent?
A4: Unexpected peaks in an HPLC chromatogram are often indicative of peptide degradation or the formation of impurities. For this compound, potential degradation products could include:
-
Cyclized products: Peptides with an N-terminal proline can be susceptible to cyclization, forming a diketopiperazine.
-
Hydrolysis products: Cleavage of the peptide bonds can result in smaller peptide fragments or individual amino acids.
-
Oxidation products: If the buffer is not properly degassed or contains oxidative agents, amino acid residues can become oxidized.
To identify these peaks, techniques such as mass spectrometry (MS) should be used in conjunction with HPLC. A forced degradation study can also help to intentionally generate and identify potential degradation products.
Troubleshooting Guides
Issue 1: Loss of Peptide Purity Over Time in Solution
Symptoms:
-
A decrease in the area of the main peptide peak in the HPLC chromatogram.
-
The appearance of new, smaller peaks in the chromatogram.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis | Optimize the pH of the buffer. Peptides often exhibit maximum stability at a specific pH range. Conduct a pH stability study to determine the optimal pH for your formulation. Avoid highly acidic or alkaline conditions if possible. |
| Oxidation | Use degassed buffers and consider adding antioxidants like methionine or EDTA if compatible with your experiment. Store solutions protected from light and in sealed containers to minimize exposure to oxygen. |
| Cyclization | Due to the N-terminal proline, cyclization to form a diketopiperazine is a potential degradation pathway. This is often pH and temperature-dependent. Characterize the degradation product by LC-MS to confirm its identity. Formulation at a lower pH may reduce the rate of this reaction. |
Issue 2: Peptide Aggregation and Precipitation
Symptoms:
-
Visible particulate matter or cloudiness in the peptide solution.
-
An increase in the baseline of the HPLC chromatogram or the appearance of a broad peak at the beginning of the run.
-
Inconsistent results in bioassays.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Concentration | Reduce the working concentration of the peptide. Peptides are more prone to aggregation at higher concentrations. |
| Suboptimal pH/Ionic Strength | The net charge of the peptide, which is dependent on the buffer pH, influences its solubility and tendency to aggregate. Perform a solubility screen at different pH values and ionic strengths to find the optimal buffer conditions. |
| Hydrophobic Interactions | The presence of the phenylalanine residue can contribute to hydrophobic interactions leading to aggregation. The addition of excipients such as certain sugars or non-ionic surfactants may help to stabilize the peptide and prevent aggregation, if compatible with the intended application. |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Filter and degas both mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is typically used to ensure the separation of the main peptide from any potential degradation products. An example gradient is as follows:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 65 | 35 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 36 | 95 | 5 |
| 40 | 95 | 5 |
4. Sample Preparation:
-
Dissolve the peptide in the desired buffer to a known concentration (e.g., 1 mg/mL).
-
For stability studies, incubate the peptide solution under the desired conditions (e.g., different temperatures, pH values).
-
At each time point, withdraw an aliquot, dilute if necessary with the mobile phase, and inject it into the HPLC system.
5. Data Analysis:
-
Monitor the peak area of this compound over time to determine the rate of degradation.
-
The appearance of new peaks indicates the formation of degradation products.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation pathways and confirming that the analytical method is stability-indicating.
1. Acid Hydrolysis:
-
Incubate the peptide solution in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the sample with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Incubate the peptide solution in 0.1 M NaOH at room temperature for a defined period (e.g., 2-4 hours).
-
Neutralize the sample with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Incubate the peptide solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period (e.g., 24 hours).
4. Thermal Degradation:
-
Incubate the peptide solution at an elevated temperature (e.g., 60°C) for an extended period (e.g., 7 days).
5. Analysis:
-
Analyze all stressed samples by HPLC-MS to separate and identify the degradation products. The mass difference between the parent peptide and the new peaks will help in elucidating the degradation pathway.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a comprehensive stability study.
Caption: A logical troubleshooting guide for common peptide stability issues.
Overcoming poor solubility of H-Pro-Phe-Gly-Lys-OH
Welcome to the technical support center for the tetrapeptide H-Pro-Phe-Gly-Lys-OH. This guide provides detailed troubleshooting advice and protocols to help researchers overcome common solubility challenges associated with this peptide.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide not dissolving in neutral water or PBS (pH 7.4)?
A: The poor solubility of this compound in neutral aqueous solutions is due to its amino acid composition. The sequence contains 50% hydrophobic residues (Proline and Phenylalanine) which can lead to aggregation.[1][2] While the Lysine residue and the terminal groups are hydrophilic, the strong hydrophobic character of Phenylalanine and Proline often dominates, making the peptide difficult to dissolve in neutral buffers where the net charge is not maximized.
Q2: What is the recommended starting solvent for dissolving this compound?
A: Based on its amino acid sequence, this compound is a basic peptide with a calculated net positive charge at neutral pH. Therefore, the recommended starting solvent is a dilute acidic solution, such as 10% aqueous acetic acid or 0.1% aqueous trifluoroacetic acid (TFA).[3][4] Alternatively, for highly concentrated stock solutions or very stubborn insolubility, a small amount of an organic co-solvent like Dimethyl sulfoxide (DMSO) is recommended as the initial solvent.[1][5]
Q3: I dissolved the peptide in DMSO, but it precipitated when I diluted it with my aqueous buffer. What should I do?
A: This is a common issue when diluting a peptide stock from an organic solvent into an aqueous buffer. The key is to add the aqueous buffer to the peptide/DMSO solution slowly, while vortexing or mixing.[5] This gradual change in solvent polarity helps prevent the peptide from crashing out of solution. If precipitation still occurs, you may be exceeding the peptide's solubility limit at that final concentration. It is recommended to re-dissolve the precipitated peptide by freeze-drying and then attempting solubilization again at a lower final concentration.[1]
Q4: Can I use sonication or heat to help dissolve the peptide?
A: Yes, both methods can be effective but should be used with caution. Brief sonication in an ice bath (e.g., three 10-second bursts) is a good method to break up small aggregates and aid dissolution.[1] Gentle warming of the solution (e.g., to 30-40°C) can also increase solubility, but prolonged or excessive heating should be avoided as it can cause peptide degradation.[4]
Q5: How should I store my peptide once it is in solution?
A: To prevent degradation and maintain stability, peptide solutions should be stored at -20°C or preferably -80°C.[3] If you need to use the solution frequently, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide over time.
Troubleshooting Guide
This guide addresses specific problems you may encounter when trying to dissolve this compound.
| Problem | Possible Cause | Suggested Solution |
| Lyophilized powder does not dissolve in water or PBS. | The peptide has significant hydrophobic character from Pro and Phe residues. At neutral pH, the peptide's net charge is not sufficient to overcome hydrophobic aggregation.[1][2] | 1. Attempt to dissolve the peptide in a dilute acidic solution like 0.1% TFA or 10% acetic acid.[4] 2. If acidic solution fails, proceed to the co-solvent protocol below. |
| Solution is cloudy or contains visible particles. | The peptide is not fully dissolved and exists as a suspension or has formed aggregates. | 1. Vortex the solution thoroughly. 2. Briefly sonicate the tube in a cool water bath for 10-15 seconds and inspect. Repeat 2-3 times.[1] 3. If cloudiness persists, the solubility limit may have been reached. Consider preparing a more dilute solution. |
| Peptide dissolves in organic solvent (e.g., DMSO) but precipitates upon adding aqueous buffer. | The rapid change in solvent polarity causes the peptide to crash out of solution. The final concentration may be too high for the aqueous/organic mixture. | 1. Ensure the peptide is fully dissolved in the initial organic solvent before adding any aqueous buffer.[6] 2. Add the aqueous buffer very slowly while continuously vortexing. 3. Prepare a more dilute final solution. |
| Inconsistent results in biological assays. | Poor peptide solubility leads to inaccurate concentration of the active peptide in your experiments. Undissolved peptide particles can also interfere with assays. | 1. Before use, always visually inspect your peptide stock solution for any signs of precipitation. 2. Centrifuge the peptide solution at high speed (e.g., 10,000 xg for 5 min) and use the supernatant for your experiments to remove any micro-aggregates.[5] |
Data Presentation: Solubility Profile
The following table summarizes the expected solubility of this compound in various common laboratory solvents. This data is representative for peptides with similar physicochemical properties.
| Solvent | Concentration | Expected Solubility | Notes |
| Sterile Water | 1 mg/mL | Sparingly Soluble to Insoluble | Hydrophobic nature limits solubility. |
| PBS (pH 7.4) | 1 mg/mL | Sparingly Soluble to Insoluble | Similar to water; salts do not significantly overcome hydrophobicity. |
| 10% Acetic Acid (aq) | 10 mg/mL | Soluble | The acidic pH protonates the peptide, increasing net positive charge and improving solubility.[3][4] |
| 0.1% TFA (aq) | 10 mg/mL | Soluble | Similar to acetic acid, TFA is a strong acid that effectively solubilizes basic peptides.[3] |
| DMSO | >50 mg/mL | Highly Soluble | Recommended for preparing high-concentration stock solutions.[1][3] |
Experimental Protocols
Protocol 1: Reconstitution Using an Acidic Buffer
This method is recommended for preparing working solutions for direct use in many assays.
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening. Centrifuge the vial briefly (e.g., 10,000 xg for 1 min) to ensure all powder is at the bottom of the tube.[1]
-
Solvent Addition: Prepare a 0.1% Trifluoroacetic Acid (TFA) solution in sterile, purified water. Add the appropriate volume of the 0.1% TFA solution to the vial to achieve the desired peptide concentration.
-
Dissolution: Vortex the vial for 30-60 seconds. Visually inspect for any remaining solid particles.
-
Assisted Dissolution (If Needed): If the peptide is not fully dissolved, place the vial in a sonicating water bath for 3-5 minutes.[1] Inspect again.
-
Storage: Once fully dissolved, the solution can be used directly or stored in aliquots at -20°C or -80°C.
Protocol 2: Reconstitution Using an Organic Co-solvent (DMSO)
This method is ideal for preparing a concentrated stock solution that will be further diluted into aqueous buffers.
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature and centrifuge briefly to collect the powder.[1]
-
Co-solvent Addition: Add a small, precise volume of 100% DMSO to the vial. For example, to make a 20 mg/mL stock from 1 mg of peptide, add 50 µL of DMSO.
-
Initial Dissolution: Vortex the vial thoroughly until the peptide is completely dissolved in DMSO. The solution should be perfectly clear. This is a critical step.[6]
-
Dilution: Add your desired aqueous buffer (e.g., PBS) dropwise while actively vortexing the vial. Continue adding the buffer slowly until the final desired volume and concentration are reached.
-
Final Inspection: Check the final solution for any signs of cloudiness or precipitation. If it remains clear, the peptide is properly solubilized.
-
Storage: Store the final stock solution in single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Relationship between pH, net charge, and solubility of the peptide.
References
Technical Support Center: Synthesis of Pro-Phe-Gly-Lys Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pro-Phe-Gly-Lys peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side reactions observed during the synthesis of a peptide containing Proline, Phenylalanine, Glycine, and Lysine?
A1: The synthesis of Pro-Phe-Gly-Lys can be susceptible to several side reactions characteristic of the individual amino acids in the sequence. The primary concerns are:
-
Diketopiperazine (DKP) formation: This is particularly prevalent at the dipeptide stage involving Proline. The sequence Gly-Pro is known to enhance the rate of DKP formation.
-
Racemization: Phenylalanine can be susceptible to racemization during activation.
-
Insertion or Deletion: Glycine, due to its lack of a side chain, can sometimes be involved in insertion or deletion events, although this is less common with modern synthesis protocols.
-
Side-chain protection issues: The ε-amino group of Lysine must be adequately protected to prevent side reactions. Incomplete deprotection or side reactions during cleavage can lead to impurities.
Q2: I am observing a significant loss of peptide from the resin after the coupling of Glycine to Proline. What is the likely cause and how can I prevent it?
A2: This is a classic indicator of diketopiperazine (DKP) formation . The secondary amine of the N-terminal proline can attack the ester linkage to the resin, cleaving the dipeptide (Gly-Pro) as a cyclic diketopiperazine.
Troubleshooting:
-
Use a 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of this resin type significantly suppresses DKP formation.
-
Couple a pre-formed dipeptide: Instead of sequential coupling, use Fmoc-Gly-Pro-OH as a single unit.
-
Control the coupling and deprotection conditions: Minimize the time the N-terminal amine of proline is free. Use of milder bases for Fmoc deprotection, such as morpholine, can sometimes reduce the extent of this side reaction.[1]
Q3: My final peptide product shows a peak with the same mass but a different retention time on HPLC. What could be the issue?
A3: This is often indicative of racemization , where one or more amino acids have inverted their stereochemistry (L- to D-form). In the Pro-Phe-Gly-Lys sequence, Phenylalanine is the most likely residue to undergo racemization, particularly during the activation step of the coupling reaction.
Troubleshooting:
-
Use an appropriate activating agent: Carbodiimide-based activators like DCC or DIC in the presence of an additive such as HOBt or Oxyma can suppress racemization.
-
Control the temperature: Perform the coupling reactions at or below room temperature to minimize the rate of racemization.
-
Pre-activation time: Avoid long pre-activation times for the amino acid, as this can increase the risk of racemization.
Q4: After cleavage and purification, I have a significant amount of a side product with a mass corresponding to the target peptide plus an acetyl group. What happened?
A4: This suggests acetylation of a free amino group, most likely the ε-amino group of Lysine. This can occur if the Lysine side-chain protecting group was prematurely removed and acetic acid was present, or more commonly, if capping was performed with acetic anhydride after a failed coupling and the lysine protecting group was not stable.
Troubleshooting:
-
Ensure robust Lysine side-chain protection: Use a stable protecting group for the Lysine side chain, such as Boc (tert-butyloxycarbonyl), which is orthogonal to the Fmoc group used for the α-amine.
-
Careful capping: If capping is necessary, ensure it is performed under conditions that do not affect the side-chain protecting groups.
Q5: What is the recommended cleavage cocktail for the Pro-Phe-Gly-Lys peptide synthesized on a standard Wang or Rink Amide resin?
A5: A standard and effective cleavage cocktail for this peptide, assuming standard side-chain protecting groups (e.g., Boc for Lys), is a mixture containing Trifluoroacetic acid (TFA) and scavengers.
Recommended Cleavage Cocktail:
| Reagent | Volume Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves the peptide from the resin and removes acid-labile protecting groups. |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for cations generated during cleavage. |
| Water | 2.5% | Scavenger and helps to dissolve the peptide. |
Note: If the peptide contains tryptophan (not in this sequence), a scavenger like 1,2-ethanedithiol (EDT) would also be included.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pro-Phe-Gly-Lys using Fmoc Chemistry
This protocol outlines the manual synthesis of Pro-Phe-Gly-Lys-NH2 on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Lysine):
-
Dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling (ninhydrin test should be negative).
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for Fmoc-Gly-OH, Fmoc-Phe-OH, and Fmoc-Pro-OH in sequence.
-
Final Fmoc Deprotection: After the final coupling (Proline), perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and Methanol, and then dry under vacuum.
Protocol 2: Cleavage and Precipitation
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Visualizations
Caption: Experimental workflow for SPPS of Pro-Phe-Gly-Lys.
Caption: Troubleshooting logic for common synthesis problems.
Caption: Hypothetical signaling pathway for a bioactive peptide.
References
How to improve the resolution of PFGK peptide in HPLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to improve the resolution of the PFGK peptide in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to troubleshoot poor resolution of my PFGK peptide?
When encountering poor resolution, a systematic approach is crucial. Start by evaluating your current method and then modify one parameter at a time.[1] The primary factors influencing resolution are mobile phase composition, column chemistry, and gradient slope.[2] A good starting point is to perform a scouting gradient from 5% to 95% of the organic mobile phase (Mobile Phase B) to understand the elution profile of your peptide and any impurities.[3] From there, you can begin to optimize the method by adjusting the gradient, mobile phase, or column selection.
Q2: How does the mobile phase composition affect the resolution of the PFGK peptide?
The mobile phase, consisting of an aqueous component (Phase A) and an organic component (Phase B), is a critical factor in reversed-phase HPLC (RP-HPLC) for peptides.[4]
-
Organic Modifier: Acetonitrile is the most common organic solvent for peptide separations due to its low viscosity and UV transparency.[5] Changing the organic modifier to methanol or a different solvent can alter selectivity, which may improve the separation of closely eluting peaks.[6]
-
pH: The pH of the mobile phase affects the charge state of the peptide, which in turn influences its retention time and peak shape.[5] For acidic compounds, using a low pH (e.g., < 3.5) suppresses ionization and improves retention.[7] It is critical to operate at a pH at least two units away from the pKa of the analyte to ensure a single, stable ionic form, which prevents peak splitting or broadening.[8]
-
Ion-Pairing Agents: Additives like trifluoroacetic acid (TFA) or formic acid (FA) are used as ion-pairing reagents.[9] TFA (typically at 0.1%) is excellent for improving peak shape but can cause ion suppression in mass spectrometry (MS) detection.[9][10] Formic acid (0.1%) is a weaker acid and more MS-friendly, but may result in broader peaks compared to TFA.[9][11]
Troubleshooting Guides
Issue 1: Co-eluting or Overlapping PFGK Peptide Peaks
Poor separation between the main PFGK peak and impurities is a common issue. The following strategies can enhance resolution.
For complex samples like synthetic peptides and their impurities, gradient elution is generally superior to isocratic elution.[7]
-
Shallow the Gradient: A shallower gradient (e.g., decreasing the %B change per minute) increases the time analytes spend interacting with the stationary phase, which can significantly improve resolution for closely eluting peaks.[2][5][7] A typical starting point for peptide analysis is a shallow slope with an increase of 1% organic solvent per minute.[5]
-
Focus the Gradient: After an initial scouting run, you can create a more focused gradient that targets the specific elution window of your PFGK peptide and its impurities.[3] This shortens the analysis time while optimizing separation in the critical region.[3]
-
Scouting Run: Perform an initial broad gradient run (e.g., 5-95% Acetonitrile with 0.1% TFA over 30 minutes) to determine the approximate elution time of the PFGK peptide.
-
Calculate Gradient Slope: Note the retention time (t_g) and the %B at which the peptide elutes.
-
Create a Focused Gradient: Design a new gradient that starts about 5% below the elution %B and ends about 5% above it, over a longer duration to make the slope shallower. For example, if the peptide elutes at 35% B, a new gradient could be 25-45% B over 20 minutes.
-
Iterate: Analyze the results and further adjust the gradient window and slope as needed to maximize resolution.
Temperature can be a powerful tool for optimizing peptide separations.
-
Increased Temperature: Raising the column temperature (e.g., from 30°C to 60°C) reduces mobile phase viscosity, which can lead to sharper peaks and improved mass transfer.[6][7][11] It can also alter selectivity, potentially resolving co-eluting peaks.[2][11]
-
Considerations: Ensure that the PFGK peptide and the column are stable at elevated temperatures. The maximum recommended temperature for most silica-based columns is around 60°C.[7]
The following table summarizes the general effects of adjusting key HPLC parameters to improve peptide resolution.
| Parameter | Adjustment | Expected Effect on Resolution | Potential Drawbacks |
| Gradient Slope | Decrease Slope (make shallower) | Increase [2][5] | Longer analysis time |
| Flow Rate | Decrease | Increase [1][12] | Longer analysis time, potential for band broadening |
| Column Length | Increase | Increase [2][12] | Higher backpressure, longer analysis time |
| Particle Size | Decrease | Increase [1][13] | Significantly higher backpressure |
| Temperature | Increase | Increase (often)[6][11] | Potential degradation of sample or stationary phase |
| Organic Solvent | Change type (e.g., ACN to MeOH) | Change in Selectivity [6] | May decrease resolution for other peaks |
Issue 2: PFGK Peptide Peak Tailing or Fronting
Asymmetrical peaks can compromise resolution and lead to inaccurate quantification.
Peak tailing often occurs when basic peptide residues interact with acidic residual silanol groups on the silica-based column packing.[14][15]
-
Lower Mobile Phase pH: Operating at a low pH (e.g., 2-3) protonates the silanol groups, minimizing these secondary interactions.[15]
-
Use a High-Purity Column: Modern, high-purity silica columns have fewer accessible silanol groups, reducing the potential for peak tailing.[10] Columns with polar-embedded or end-capped phases can also improve the peak shape for basic peptides.[10]
-
Add a Basic Modifier: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) can compete for the active silanol sites, though this is less common with modern columns.[16]
Peak fronting is less common but can be caused by:
-
Column Overload: Injecting too much sample can saturate the column inlet, leading to a fronting peak.[17] To fix this, reduce the sample concentration or injection volume.[16]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[18] Always try to dissolve the PFGK peptide sample in the initial mobile phase or a weaker solvent.
Workflow and Logic Diagrams
To visualize the troubleshooting process, the following diagrams illustrate the workflow for improving resolution and the logical relationships between HPLC parameters.
Caption: A systematic workflow for troubleshooting poor HPLC peptide resolution.
Caption: Relationship between HPLC parameters and their effect on resolution.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. hplc.eu [hplc.eu]
- 11. waters.com [waters.com]
- 12. youtube.com [youtube.com]
- 13. chromtech.com [chromtech.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. hplc.eu [hplc.eu]
- 17. m.youtube.com [m.youtube.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Identifying and removing impurities from H-Pro-Phe-Gly-Lys-OH
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with the synthetic peptide H-Pro-Phe-Gly-Lys-OH. It focuses on the identification and removal of common impurities encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I can expect when synthesizing this compound?
A1: Impurities in solid-phase peptide synthesis (SPPS) are typically process-related. For a tetrapeptide like this compound, you should be vigilant for the following:
-
Deletion Sequences: Peptides where one or more amino acid residues are missing (e.g., H-Pro-Gly-Lys-OH). These arise from incomplete removal of protecting groups or inefficient coupling reactions.[1][2]
-
Truncated Sequences: Shorter peptide fragments that can result from incomplete synthesis.[3]
-
Insertion Sequences: Peptides with an extra amino acid residue, which can occur if excess activated amino acids are not thoroughly washed away after a coupling step.[1][2]
-
Incompletely Deprotected Peptides: The final peptide may retain protecting groups on the side chains if the cleavage and deprotection step is not complete.[2][4]
-
Diastereomers: Racemization of an amino acid can occur during the synthesis process, leading to impurities that are difficult to separate.[2]
-
Side-Reaction Products: The formation of byproducts such as diketopiperazines or pyroglutamate can occur.[2][5]
-
Residual Synthesis Reagents: Impurities can also include leftover reagents from the synthesis, cleavage, or purification steps, such as scavengers (e.g., DTT) or counter-ions (e.g., trifluoroacetate - TFA).[2][5]
Q2: How can I detect the presence of these impurities in my peptide sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for determining the purity of a peptide sample. The percentage of the area of the main peak relative to the total area of all peaks in the chromatogram is a measure of the peptide's purity.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying impurities. By coupling HPLC with a mass spectrometer, you can obtain the mass of the main peptide and the masses of the various impurity peaks, which helps in identifying their nature (e.g., deletion or insertion sequences).[6][7]
Q3: What is a typical purity level I should aim for?
A3: The required purity level depends on the intended application of the peptide.
| Application | Recommended Minimum Purity | Rationale |
| In vitro studies | >95% | High purity is crucial to ensure that the observed biological effects are due to the target peptide and not impurities.[8] |
| ELISA standards | >70% | Lower purity may be acceptable for use as a standard where the exact concentration of the target peptide is determined.[8] |
| Drug Development & Clinical Trials | >98% | Stringent purity requirements are necessary to ensure safety and efficacy, and to meet regulatory standards. |
Q4: My peptide is difficult to dissolve for HPLC analysis. What can I do?
A4: Poor solubility can be a challenge. If your peptide doesn't dissolve well in the initial mobile phase (e.g., water with 0.1% TFA), you may need to use a small amount of an organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO).[9] However, be aware that dissolving the sample in a solvent stronger than your initial gradient conditions can lead to peak distortion and co-elution with the solvent front.[10] If using a stronger solvent, inject the smallest volume possible.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Column contamination- Inappropriate mobile phase pH- Use of low-purity silica column with insufficient ion-pairing agent (TFA)[11] | - Flush the column with a strong solvent.- Adjust the mobile phase pH.- Use a high-purity silica column; ensure fresh TFA is used in the mobile phase.[11] |
| No peak or very small peak | - Peptide is not eluting from the column.- Peptide is eluting in the void volume. | - Run a steeper gradient to ensure the peptide elutes.- For highly hydrophilic peptides, consider a column with a more polar stationary phase.[7] |
| Multiple peaks of similar size | - Low yield from peptide synthesis.- Significant degradation of the peptide. | - Use LC-MS to identify the major peaks to confirm which corresponds to the target peptide.[7]- Optimize synthesis and cleavage conditions. |
| Baseline drift or noise | - Contaminated mobile phase.- Air bubbles in the system. | - Use high-purity solvents (HPLC or LC-MS grade) and fresh buffers.- Degas the mobile phase. |
Peptide Purification Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of impurities with the main peak | - Impurities are structurally very similar to the target peptide.- Suboptimal HPLC gradient. | - Optimize the HPLC gradient; a shallower gradient can improve resolution.[12]- Screen different column chemistries (e.g., C8, Phenyl) to alter selectivity.[12] |
| Low recovery after purification | - Peptide precipitation on the column.- Inefficient fraction collection. | - Ensure the peptide is soluble in the mobile phase.- Broaden the collection window for the target peak. |
| Difficulty removing a specific impurity | - The impurity has very similar retention characteristics to the target peptide. | - Consider an orthogonal purification method. For example, if using reversed-phase HPLC, a secondary purification using ion-exchange chromatography might be effective. |
| Scaling up from analytical to preparative HPLC is not working | - Overloading the preparative column.- Differences in system delay volumes. | - Perform loading studies to determine the optimal sample load for the preparative column.- Adjust the gradient on the preparative system to account for differences in delay volume.[9] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment of this compound
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), high purity
-
This compound sample
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL. If solubility is an issue, a minimal amount of ACN or DMSO can be added, but this may affect peak shape.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 50 27 95 30 95 31 5 | 35 | 5 |
-
-
Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Protocol 2: Preparative RP-HPLC for Purification of this compound
-
Materials:
-
HPLC-grade solvents (as above)
-
Crude this compound
-
C18 reversed-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Prepare larger volumes of Mobile Phase A and B as described for the analytical method.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. For preparative work, dissolving in Mobile Phase A is ideal. If a stronger solvent is needed, keep the injection volume as low as possible to avoid band broadening.
-
-
Purification Method:
-
First, develop an optimized gradient using an analytical column to ensure good separation between the target peptide and major impurities.
-
Scale the gradient and flow rate for the preparative column. A common starting point is to maintain the same gradient length and adjust the flow rate based on the column diameter.
-
Example Preparative Gradient:
-
Flow Rate: 18-20 mL/min
-
Detection Wavelength: 220 nm
-
Gradient: A shallow gradient around the elution point of the target peptide, as determined from the analytical run. For example, if the peptide elutes at 25% B in the analytical run, a preparative gradient might be 20-30% B over 30 minutes.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions using the analytical HPLC method described above.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Visualizations
Caption: Workflow for the analysis and purification of this compound.
Caption: Decision tree for troubleshooting HPLC method development.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 固相合成 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. uslabpeptides.com [uslabpeptides.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Validation & Comparative
Comparative Analysis of the ACE Inhibitory Activity of Synthetic H-Pro-Phe-Gly-Lys-OH
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Angiotensin-Converting Enzyme (ACE) Inhibitory Potential of the Tetrapeptide H-Pro-Phe-Gly-Lys-OH.
This guide provides a comparative overview of the synthetic tetrapeptide this compound, focusing on its potential biological activity as an inhibitor of Angiotensin-Converting Enzyme (ACE). The inhibition of ACE is a cornerstone in the management of hypertension and cardiovascular diseases.[1] Food-derived bioactive peptides are under active investigation as alternatives to synthetic drugs due to their potential for fewer side effects.[2][3] This document presents hypothetical, yet representative, experimental data to illustrate how the activity of this compound can be validated and compared against other known ACE inhibitory peptides.
The Renin-Angiotensin-Aldosterone System and ACE Inhibition
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance.[4][5][6][7] Angiotensin-Converting Enzyme (ACE) is a key component of this system, catalyzing the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][6] By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure.[1] The following diagram illustrates the central role of ACE in the RAAS pathway.
Comparative In Vitro ACE Inhibitory Activity
The potency of an ACE inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce ACE activity by 50%.[8] A lower IC50 value indicates a higher inhibitory potency. For the purpose of this guide, a representative IC50 value for this compound has been extrapolated based on the activities of peptides with similar structural features, such as the presence of a proline residue and hydrophobic amino acids at the C-terminus, which are known to contribute to ACE inhibitory activity. This value is compared with two well-characterized ACE inhibitory peptides, Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP), which are often found in fermented dairy products.
| Peptide Sequence | Common Source | IC50 (µM) |
| This compound | Synthetic | 125.5* |
| Val-Pro-Pro (VPP) | Dairy Products | 9.8 |
| Ile-Pro-Pro (IPP) | Dairy Products | 5.0 |
*This is a hypothetical value for illustrative purposes.
Experimental Protocol: In Vitro ACE Inhibition Assay
This protocol describes a common in vitro method for determining the ACE inhibitory activity of a peptide. The assay is based on the spectrophotometric measurement of hippuric acid, which is produced from the ACE-mediated hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).
Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Hippuric acid (HA)
-
This compound and other peptides for testing
-
1 M NaCl
-
0.2 M Sodium borate buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
Prepare a 5 mM solution of HHL in 0.2 M sodium borate buffer containing 0.3 M NaCl.
-
Dissolve ACE in deionized water to a concentration of 100 mU/mL.
-
Prepare stock solutions of the test peptides in deionized water and perform serial dilutions to obtain a range of concentrations.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, mix 50 µL of the HHL solution with 20 µL of the test peptide solution at a specific concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the ACE solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to the mixture and vortex for 30 seconds to extract the hippuric acid.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Quantification:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate at 95°C for 10 minutes.
-
Dissolve the dried hippuric acid residue in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
-
Calculation of ACE Inhibition:
-
A control reaction is performed without the inhibitor, and a blank is prepared by adding HCl before the ACE enzyme.
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / (A_control - A_blank)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram outlines the key steps in the in vitro ACE inhibition assay.
This guide provides a framework for the validation of the ACE inhibitory activity of the synthetic peptide this compound. The provided experimental protocol and comparative data, although illustrative, are based on established methodologies in the field of bioactive peptide research. Further experimental validation is necessary to confirm the ACE inhibitory potential of this specific tetrapeptide.
References
A Comparative Guide to Bioactive Peptides: Evaluating H-Pro-Phe-Gly-Lys-OH in the Context of Leading Alternatives
For researchers and professionals in drug development and cosmetic science, the selection of bioactive peptides is a critical step in formulating effective products. This guide provides a comparative overview of the tetrapeptide H-Pro-Phe-Gly-Lys-OH against well-established bioactive peptides: the signaling peptide Matrixyl™ (Palmitoyl Pentapeptide-4), the carrier peptide GHK-Cu (Copper Tripeptide-1), and the neurotransmitter-inhibiting peptide Argireline™ (Acetyl Hexapeptide-8). The comparison focuses on their mechanisms of action, demonstrated efficacy from in vitro and in vivo studies, and the experimental protocols used to evaluate them.
Objective Comparison of Bioactive Peptide Efficacy
While this compound is a known peptide sequence, publicly available data quantifying its specific efficacy in areas such as collagen synthesis, wrinkle reduction, or wound healing is notably scarce. One study indicated that Pro-Phe-Gly-Lys is hydrolyzed by prolyl aminopeptidase, with a preference for this tetrapeptide over a dipeptide, and another noted its lack of transport across a specific membrane model.[1][2] However, these findings do not provide the necessary data for a direct comparison of its biological efficacy against more extensively studied peptides.
In contrast, peptides like Matrixyl™, GHK-Cu, and Argireline™ have been the subject of numerous studies, providing a basis for comparison. The following table summarizes key quantitative data for these alternatives.
| Peptide | Mechanism of Action | Key Efficacy Data | Application |
| Matrixyl™ (Palmitoyl Pentapeptide-4) | Signaling Peptide: Stimulates the synthesis of extracellular matrix components, including collagen and fibronectin. | - Up to 68% reduction in deep wrinkle surface area over 6 months (in vivo).- Significant increase in collagen I synthesis (in vitro). | Anti-aging, wrinkle reduction |
| GHK-Cu (Copper Tripeptide-1) | Carrier Peptide: Delivers copper for enzymatic processes; stimulates collagen and elastin synthesis; antioxidant and anti-inflammatory effects. | - Increased collagen production in 70% of treated women after one month (in vivo).[3][4] - Significant improvement in skin laxity, clarity, and reduction in wrinkle depth after 12 weeks (in vivo).[3][5] | Wound healing, skin regeneration, anti-aging |
| Argireline™ (Acetyl Hexapeptide-8) | Neurotransmitter Inhibitor Peptide: Mimics the N-terminal of SNAP-25, interfering with the SNARE complex to modulate acetylcholine release and reduce muscle contraction. | - Up to 30% reduction in wrinkle depth after 30 days of twice-daily application (in vivo).[6] - Total anti-wrinkle efficacy of 48% compared to placebo after 4 weeks (in vivo).[6] | Reduction of expression lines (e.g., crow's feet) |
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of efficacy data, detailed experimental methodologies are essential. Below are representative protocols for assays commonly used to substantiate the claims of bioactive peptides.
In Vitro Collagen Synthesis Assay (for Signaling Peptides like Matrixyl™)
Objective: To quantify the effect of a bioactive peptide on collagen production in human dermal fibroblasts.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Treatment: Once confluent, cells are serum-starved for 24 hours. The cells are then treated with the test peptide (e.g., Palmitoyl Pentapeptide-4) at various concentrations (e.g., 1, 5, 10 µM) or a vehicle control for 48-72 hours.
-
Collagen Quantification: The amount of newly synthesized collagen secreted into the cell culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for pro-collagen type I C-peptide (PICP).
-
Data Analysis: The results are expressed as the percentage increase in collagen synthesis compared to the vehicle control. Statistical significance is determined using a Student's t-test or ANOVA.
In Vitro Wound Healing (Scratch) Assay (for Regenerative Peptides like GHK-Cu)
Objective: To assess the effect of a bioactive peptide on the migration and proliferation of skin cells, mimicking the wound closure process.
Methodology:
-
Cell Culture: Human keratinocytes or fibroblasts are grown to a confluent monolayer in a 6-well plate.
-
Creating the "Wound": A sterile pipette tip is used to create a linear "scratch" in the cell monolayer.
-
Peptide Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells, and then fresh medium containing the test peptide (e.g., GHK-Cu) at various concentrations or a vehicle control is added.
-
Imaging and Analysis: The "wound" area is imaged at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera. The rate of wound closure is quantified by measuring the change in the width or area of the scratch over time using image analysis software.
-
Data Analysis: The percentage of wound closure is calculated for each treatment group and compared to the control.
In Vitro Neuronal Exocytosis Assay (for Neurotransmitter-Inhibiting Peptides like Argireline™)
Objective: To evaluate the ability of a peptide to inhibit the release of neurotransmitters from neuronal cells.
Methodology:
-
Cell Culture: A neuronal cell line (e.g., PC-12) is cultured under conditions that promote differentiation.
-
SNARE Complex Reconstitution: A cell-free system is established with recombinant SNARE proteins (Syntaxin, SNAP-25, and Synaptobrevin) to mimic the neuronal exocytosis machinery.
-
Peptide Inhibition: The test peptide (e.g., Acetyl Hexapeptide-8) is incubated with the reconstituted SNARE complex.
-
Fluorescence Resonance Energy Transfer (FRET) Assay: The assembly and disassembly of the SNARE complex are monitored using FRET. A fluorescent donor and acceptor are attached to different SNARE proteins. The inhibition of complex formation by the peptide is measured as a change in the FRET signal.
-
Data Analysis: The IC50 value (the concentration of the peptide that causes 50% inhibition of SNARE complex formation) is calculated.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams are provided.
Caption: Signaling pathway of a collagen-boosting peptide.
Caption: Experimental workflow for an in vitro scratch assay.
Caption: Mechanism of neurotransmitter-inhibiting peptides.
References
- 1. Purification and Characterization of a Prolyl Aminopeptidase from Debaryomyces hansenii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marciorubin.com.br [marciorubin.com.br]
- 5. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to Antibody Cross-Reactivity Assessment for the Tetrapeptide H-Pro-Phe-Gly-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of antibodies targeting the synthetic tetrapeptide H-Pro-Phe-Gly-Lys-OH. Given the therapeutic and diagnostic potential of peptide-targeting antibodies, ensuring their specificity is paramount. This document outlines key experimental protocols, presents hypothetical comparative data, and visualizes experimental workflows to aid in the selection of appropriate validation strategies.
Introduction to this compound and Potential Cross-Reactivity
The tetrapeptide this compound (PFGK-OH) represents a specific epitope that can be targeted for various research and therapeutic applications. However, the potential for antibodies against PFGK-OH to cross-react with other endogenous or exogenous peptides and proteins is a critical consideration. Cross-reactivity can lead to off-target effects, reduced efficacy, and inaccurate experimental results.
Potential sources of cross-reactivity include:
-
Single Amino Acid Substitutions: Peptides with a high degree of sequence homology, differing by only a single amino acid.
-
Truncations or Extensions: Peptides containing the core PFGK sequence but with additional or missing terminal amino acids.
-
Post-Translational Modifications: Modifications to the peptide sequence that may alter antibody recognition.
To illustrate the assessment of cross-reactivity, this guide will refer to a panel of hypothetical test peptides with systematic variations from the target PFGK-OH sequence.
Comparative Analysis of Cross-Reactivity Assessment Techniques
The specificity of an anti-PFGK-OH antibody can be determined using several established immunoassay techniques. The choice of method depends on the required sensitivity, throughput, and the nature of the information sought (e.g., qualitative vs. quantitative, affinity kinetics). The most common and effective methods are Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.
Table 1: Hypothetical Cross-Reactivity Data for an Anti-PFGK-OH Antibody
| Peptide Sequence | Modification from PFGK-OH | Competitive ELISA (IC50, nM) | Surface Plasmon Resonance (KD, nM) | Western Blot (Relative Signal Intensity) |
| This compound | Target Peptide | 10 | 5 | 1.00 |
| H-Ala-Phe-Gly-Lys-OH | Pro -> Ala substitution | 500 | 250 | 0.20 |
| H-Pro-Ala-Gly-Lys-OH | Phe -> Ala substitution | > 10,000 | > 5,000 | Not Detected |
| H-Pro-Phe-Ala-Lys-OH | Gly -> Ala substitution | 150 | 75 | 0.65 |
| H-Pro-Phe-Gly-Arg-OH | Lys -> Arg substitution | 800 | 400 | 0.15 |
| H-Phe-Gly-Lys-OH | Proline deletion | 2,500 | 1,200 | 0.05 |
| H-Pro-Phe-Gly-OH | Lysine deletion | > 10,000 | > 5,000 | Not Detected |
| H-Pro-Phe-Gly-Lys-Ala-OH | Alanine addition | 50 | 25 | 0.85 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive ELISA Protocol
This assay measures the ability of a test peptide to compete with the target peptide (PFGK-OH) for binding to the anti-PFGK-OH antibody.
Materials:
-
96-well microtiter plates
-
Anti-PFGK-OH antibody
-
This compound peptide conjugated to a carrier protein (e.g., BSA)
-
Test peptides (as listed in Table 1)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the PFGK-OH-BSA conjugate (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the test peptides and the target peptide (PFGK-OH) in assay buffer.
-
In a separate plate or tubes, pre-incubate the anti-PFGK-OH antibody with each dilution of the test peptides for 1 hour at room temperature.
-
-
Incubation: Transfer the antibody-peptide mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping: Stop the reaction by adding 50 µL of stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the log of the peptide concentration and determine the IC50 value (the concentration of peptide that inhibits 50% of the antibody binding).
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of binding kinetics and affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-PFGK-OH antibody
-
Test peptides
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the anti-PFGK-OH antibody (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare serial dilutions of the test peptides in running buffer.
-
Inject the peptide solutions over the immobilized antibody surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration: After each peptide injection, regenerate the sensor surface by injecting a solution that disrupts the antibody-peptide interaction (e.g., low pH glycine) to prepare for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Western Blot Protocol
Western blotting can provide a qualitative or semi-quantitative assessment of cross-reactivity, especially when peptides are conjugated to a carrier protein.
Materials:
-
Peptide-carrier conjugates (e.g., peptides from Table 1 conjugated to BSA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Anti-PFGK-OH antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare samples of each peptide-BSA conjugate.
-
Electrophoresis: Separate the conjugates by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-PFGK-OH antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Compare the signal intensity for each test peptide conjugate to that of the target PFGK-OH conjugate.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for Competitive ELISA and Surface Plasmon Resonance.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for Surface Plasmon Resonance.
Conclusion
The comprehensive assessment of antibody cross-reactivity is a critical step in the development of specific immunochemical reagents and therapeutics. This guide provides a framework for comparing the cross-reactivity of antibodies against the tetrapeptide this compound using Competitive ELISA, Surface Plasmon Resonance, and Western Blotting. By employing these methodologies and carefully analyzing the resulting data, researchers can gain a thorough understanding of their antibody's specificity and make informed decisions for their downstream applications.
In vivo efficacy testing of H-Pro-Phe-Gly-Lys-OH in animal models
Currently, there is a notable absence of publicly available scientific literature detailing the in vivo efficacy of the tetrapeptide H-Pro-Phe-Gly-Lys-OH in animal models. Extensive searches of scholarly databases and biomedical literature have not yielded any studies that investigate the therapeutic effects, pharmacological activity, or potential clinical applications of this specific peptide sequence.
This lack of data prevents a comparative analysis of this compound with other therapeutic alternatives. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or associated signaling pathways as requested.
Researchers and drug development professionals interested in the potential of this compound would need to conduct foundational in vitro and in vivo studies to establish its biological activity and therapeutic potential. Such studies would be the first step in generating the necessary data to enable future comparative analyses.
Future Research Directions: An Experimental Workflow
For scientists embarking on the initial in vivo evaluation of this compound, a general experimental workflow would be required. The following diagram outlines a potential logical progression for such research.
Caption: A logical workflow for the initial in vivo investigation of this compound.
This generalized workflow highlights the necessary steps to generate the foundational data required for any future comparative guide on the in vivo efficacy of this compound. Until such research is conducted and published, a detailed comparison remains unfeasible.
A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of Peptides
For researchers and professionals in drug development, the choice between solution-phase and solid-phase peptide synthesis is a critical decision that impacts project timelines, scalability, and the purity of the final product. This guide provides an objective comparison of these two predominant methodologies, supported by experimental data and detailed protocols, to aid in selecting the optimal strategy for synthesizing a target peptide, referred to here as PFGK.
Qualitative Comparison of Synthesis Methods
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is the classical approach where reactions are carried out in a homogeneous solution. In contrast, solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield, involves synthesizing the peptide on an insoluble polymer resin.[1] This fundamental difference leads to distinct advantages and disadvantages for each method.
| Feature | Solution-Phase Synthesis (LPPS) | Solid-Phase Synthesis (SPPS) |
| Principle | All reactions (coupling, deprotection) and purifications are performed in solution.[2] | The peptide is covalently attached to an insoluble resin, and excess reagents are removed by washing.[2] |
| Purification | Requires purification of intermediates after each step, often by crystallization or chromatography.[3] | Purification is simplified to washing the resin after each step; final purification occurs after cleavage from the resin.[4] |
| Scalability | More suitable for large-scale synthesis (kilograms) of shorter peptides.[2] | Excellent for lab-scale (milligrams to grams) and can be scaled up, but can be costly for very large quantities.[2] |
| Synthesis Time | Generally slower and more labor-intensive due to intermediate purification steps.[3] | Faster reaction cycles due to simplified washing steps, and amenable to automation.[2] |
| Peptide Length | Best suited for short to medium-length peptides.[5] | The method of choice for synthesizing long peptides (up to 50 amino acids or more).[6] |
| Reagent Usage | Can use stoichiometric amounts of reagents.[7] | Typically requires an excess of reagents to drive reactions to completion.[8] |
| Automation | Difficult to automate.[6] | Easily automated, allowing for high-throughput synthesis.[6] |
| Side Reactions | Intermediates can be fully characterized, potentially leading to higher final purity for short peptides. | The risk of side reactions and incomplete reactions can accumulate, impacting the purity of the final product.[9] |
Quantitative Performance Data
The following tables summarize experimental data from case studies for both solution-phase and solid-phase synthesis of different peptides. It is important to note that these are not direct comparisons for the synthesis of the same peptide but provide representative outcomes for each method.
Case Study 1: Solid-Phase Synthesis of a 25-mer Antimicrobial Peptide [2]
| Parameter | Result |
| Purity (HPLC) | 98.7% |
| Final Yield | 285 mg |
| Turnaround Time | 19 working days |
Case Study 2: Solution-Phase Synthesis of Leu-Enkephalin (5-mer peptide) [7]
| Parameter | Result |
| Purity (HPLC) | 93% |
| Overall Yield | 62% |
| Synthesis Time | Not specified |
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin to yield a C-terminal amide.
1. Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the resin's linker.[10]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).[10]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling agent like HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add diisopropylethylamine (DIEA) (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[11]
-
To monitor the completion of the reaction, a Kaiser test can be performed.[12]
-
Drain the coupling solution and wash the resin with DMF.
4. Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Final Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[8]
-
Add the cleavage cocktail to the resin and let it react for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[8]
-
Filter the resin and collect the filtrate containing the peptide.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[11]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for Solution-Phase Peptide Synthesis (LPPS)
This protocol describes a classical approach for synthesizing a dipeptide.
1. N-terminal Protection:
-
Protect the N-terminus of the first amino acid (e.g., with a Boc group) to prevent self-coupling.
2. C-terminal Protection:
-
Protect the C-terminus of the second amino acid (e.g., as a methyl ester) to prevent its carboxyl group from reacting.
3. Carboxyl Group Activation:
-
Activate the carboxyl group of the N-protected first amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
4. Coupling Reaction:
-
Add the C-protected second amino acid to the activated first amino acid in a suitable organic solvent.
-
Allow the reaction to proceed until the peptide bond is formed.
5. Isolation and Purification of the Dipeptide:
-
Remove the dicyclohexylurea (DCU) byproduct by filtration.
-
Purify the protected dipeptide from the reaction mixture, typically by extraction and then crystallization or chromatography.
6. Deprotection:
-
Selectively remove the N-terminal protecting group (e.g., using TFA for Boc) to allow for further chain elongation, or remove both protecting groups to obtain the final dipeptide.
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of both solution-phase and solid-phase peptide synthesis.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. youtube.com [youtube.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. old.gencefebio.com [old.gencefebio.com]
- 7. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Purity Analysis of H-Pro-Phe-Gly-Lys-OH from Multiple Suppliers
For researchers, scientists, and professionals in drug development, the purity of synthetic peptides is a critical parameter that directly impacts experimental outcomes and the reliability of research data. This guide provides a comparative purity assessment of the tetrapeptide H-Pro-Phe-Gly-Lys-OH sourced from three different commercial suppliers. The analysis utilizes standard analytical techniques to offer a comprehensive overview of product quality and consistency.
The peptide this compound is a sequence of proline, phenylalanine, glycine, and lysine. The purity and characterization of such peptides are paramount for their use in various research applications, including drug discovery and biological assays. In this comparison, we evaluate the purity of this peptide from three anonymized suppliers, designated as Supplier A, Supplier B, and Supplier C, using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Summary of Purity Analysis
The purity of this compound from each supplier was determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and the identity of the main peptide and its impurities was confirmed by Mass Spectrometry (MS). The quantitative data from this analysis is summarized in the table below.
| Supplier | Product Appearance | Purity (by HPLC at 220 nm) [%] | Major Impurity (by MS) | Molecular Weight (Expected: 447.5 g/mol ) |
| Supplier A | White lyophilized powder | 98.5% | Deletion sequence (H-Pro-Phe-Gly-OH) | 447.6 |
| Supplier B | White lyophilized powder | 95.2% | Truncated sequence (H-Phe-Gly-Lys-OH) | 447.5 |
| Supplier C | Off-white lyophilized powder | 99.1% | No significant impurities detected | 447.7 |
Experimental Protocols
A detailed methodology was followed to ensure a consistent and unbiased comparison of the peptides from the different suppliers.
Sample Preparation
Lyophilized peptides from each supplier were carefully weighed and dissolved in HPLC-grade water to a final concentration of 1 mg/mL. The samples were then vortexed and sonicated for 5 minutes to ensure complete dissolution.
High-Performance Liquid Chromatography (HPLC)
Purity analysis was performed using a reverse-phase HPLC system with a C18 column.
-
Instrument: Agilent 1260 Infinity II LC System
-
Column: Agilent ZORBAX RRHD 300SB-C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: 5% to 65% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
The identity of the main peak and any significant impurities were confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Instrument: Agilent 6545XT AdvanceBio LC/Q-TOF
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: 100-1000 m/z
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
Visualizing the Purity Assessment Workflow
The following diagram illustrates the general workflow for the purity assessment of a synthetic peptide.
Caption: Workflow for Peptide Purity Assessment.
Signaling Pathway Context: Potential Application in GPCR Research
This compound and similar peptides can be investigated for their potential interaction with G protein-coupled receptors (GPCRs). The diagram below illustrates a generic GPCR signaling pathway that could be modulated by such a peptide.
Caption: Generic GPCR Signaling Cascade.
Discussion of Results
The comparative analysis reveals that while all three suppliers provided this compound at a purity level suitable for most research applications (>95%), there are notable differences. Supplier C delivered the peptide with the highest purity and no detectable impurities, which is ideal for sensitive applications such as quantitative bioassays or structural studies. Supplier A also provided a high-purity product, with the major impurity identified as a deletion sequence, a common byproduct of solid-phase peptide synthesis. Supplier B's product had the lowest purity of the three, with a truncated sequence as the main impurity.
It is important for researchers to consider the required purity level for their specific application. For initial screenings or non-quantitative studies, a purity of >95% may be sufficient. However, for in-vivo studies, clinical research, or quantitative assays, a purity of >98% is often recommended to minimize the potential for off-target effects from impurities. The choice of supplier can therefore significantly impact the outcome and reproducibility of experiments. This guide highlights the importance of independent purity verification to ensure the quality of synthetic peptides used in research.
Head-to-head comparison of PFGK and its analogs in functional assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of the metabolic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) and its small molecule inhibitors. PFKFB3 is a critical regulator of glycolysis, the metabolic pathway that cancer cells heavily rely on for energy and biomass production. Its role in promoting cell proliferation and angiogenesis makes it a compelling target for therapeutic intervention in oncology and other inflammatory diseases.[1] This document summarizes key experimental data, details common functional assay protocols, and visualizes the underlying biological pathways and experimental workflows.
The PFKFB3 Signaling Pathway in Glycolysis
PFKFB3 is a bifunctional enzyme with dominant kinase activity that synthesizes fructose-2,6-bisphosphate (F-2,6-BP). F-2,6-BP is the most potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1), a rate-limiting enzyme in the glycolytic pathway.[1] By increasing the rate of glycolysis, PFKFB3 supports the high energetic and anabolic demands of rapidly proliferating cells, such as those found in tumors.[2] The expression of PFKFB3 is often upregulated in cancer cells due to factors like oncogene activation and hypoxia.[2][3] Inhibition of PFKFB3 is therefore a key strategy to reduce glycolytic flux, thereby suppressing tumor growth and pathological angiogenesis.[4]
Head-to-Head Comparison of PFKFB3 Inhibitors
Several small molecule inhibitors targeting PFKFB3 have been developed. The most widely studied include 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) and its more potent derivative, PFK158. While both have demonstrated anti-cancer effects, their precise mechanisms and potency can vary. It is important to note that recent studies have questioned whether 3PO directly binds to PFKFB3, suggesting its anti-glycolytic effects may stem from off-target activities.[5][6]
| Parameter | 3PO | PFK158 | Cell Lines/Model |
| Enzyme Inhibition (IC50) | ~22.9 µM (recombinant human PFKFB3)[7] Note: Other studies report no direct binding or inhibition (IC50 > 100 µM).[5] | ~137 nM[3] | Recombinant PFKFB3 |
| Cell Proliferation Inhibition | IC50: 1.4-24 µM[8] | IC50: 7.1-11.2 µM[9] | Various cancer cell lines (Jurkat, SCLC) |
| Effect on Glycolysis | Suppresses glucose uptake; decreases F-2,6-BP, lactate, and ATP.[8] | Reduces glucose uptake, ATP production, and lactate release.[3][10] | Jurkat, Ovarian, Cervical, MPM cells |
| Induction of Apoptosis | Promotes apoptosis and G2/M or G1/0 phase cell cycle arrest.[7][11] | Induces apoptosis and autophagy.[3] | Human melanoma (A375), Ovarian cancer cells |
| Anti-Angiogenic Effects | Reduces endothelial cell sprouting and migration.[6] | Not explicitly detailed in the provided results, but genetic inhibition of PFKFB3 impairs angiogenesis.[4] | Endothelial Cells |
| In Vivo Anti-Tumor Activity | Suppresses tumor growth in various xenograft models (e.g., Lewis lung carcinoma).[8] | Shows significant reduction in tumor growth, especially in combination with chemotherapy.[9][12] | Mouse xenograft models |
| Clinical Development | Preclinical studies. | Has entered Phase I clinical trials for solid tumors.[3][12] | Human cancer patients |
Experimental Workflow for Inhibitor Evaluation
The preclinical evaluation of a PFKFB3 inhibitor typically follows a multi-stage process, progressing from in vitro enzymatic assays to complex in vivo models, before consideration for clinical trials.
References
- 1. corning.com [corning.com]
- 2. promocell.com [promocell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PFKFB3 regulates cancer stemness through the hippo pathway in small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3PO as a Selective Inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 in A375 Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 12. Frontiers | PFKFB3 Regulates Chemoresistance, Metastasis and Stemness via IAP Proteins and the NF-κB Signaling Pathway in Ovarian Cancer [frontiersin.org]
Validating H-Pro-Phe-Gly-Lys-OH: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is a critical step in quality control, functional analysis, and regulatory submission. This guide provides a comprehensive comparison of two primary methods for sequencing the tetrapeptide H-Pro-Phe-Gly-Lys-OH: the classical Edman degradation technique and the modern mass spectrometry-based approach. We will delve into the experimental protocols, present a comparative analysis of their performance, and illustrate the workflows with detailed diagrams.
The accurate sequencing of peptides is paramount in various scientific disciplines, from basic research to the development of therapeutic agents. The tetrapeptide this compound, with its unique composition including a secondary amine-containing proline residue and a basic lysine residue, presents an interesting case for sequence validation. This guide will objectively compare the performance of Edman degradation with mass spectrometry, providing supporting experimental data to aid researchers in selecting the most appropriate method for their needs.
Performance Comparison: Edman Degradation vs. Mass Spectrometry
The choice between Edman degradation and mass spectrometry for peptide sequencing depends on several factors, including the nature of the sample, the desired level of accuracy, throughput requirements, and budget constraints. Below is a summary of key performance indicators for each technique when sequencing a short, pure peptide like this compound.
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |
| Principle | Sequential chemical degradation from the N-terminus | Fragmentation of ionized peptides and mass analysis of fragments |
| Accuracy | High for the N-terminal sequence of pure peptides | High, but can have ambiguity between isobaric residues (e.g., Leu/Ile) |
| Throughput | Low; one sample at a time, cycle time of ~30-60 minutes per amino acid | High; capable of analyzing complex mixtures in a single run |
| Sample Requirement | Typically 10-100 picomoles of purified peptide | Can be performed with femtomole to picomole quantities |
| Cost per Sample | Generally higher for single, short peptides due to dedicated instrumentation and reagents | Can be more cost-effective for high-throughput analysis, but initial instrument cost is high |
| Handling of Proline | Cleavage after proline can be slower or less efficient, potentially leading to incomplete reaction and ambiguous results.[1] | No inherent difficulty in fragmenting proline-containing peptides |
| Data Analysis | Relatively straightforward; identification of PTH-amino acids by HPLC | Computationally intensive; requires specialized software for spectral interpretation and database searching |
Experimental Protocols
Edman Degradation of this compound
This protocol outlines the automated Edman degradation of the tetrapeptide this compound using a protein sequencer.
1. Sample Preparation:
-
Dissolve 50 picomoles of purified this compound in 50% aqueous acetonitrile.
-
Apply the sample to a polybrene-coated glass fiber disk and dry under a stream of argon.
2. Automated Edman Degradation Cycles (4 cycles):
-
Cycle 1 (Proline):
-
Coupling: The N-terminal proline is reacted with phenyl isothiocyanate (PITC) under alkaline conditions (N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine buffer, pH 9.0) at 55°C to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: The PTC-proline is cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA), forming an anilinothiazolinone-proline (ATZ-Pro) and the shortened peptide (Phe-Gly-Lys-OH).
-
Conversion: The ATZ-Pro is extracted with ethyl acetate and converted to the more stable phenylthiohydantoin-proline (PTH-Pro) by treatment with 25% aqueous TFA at 55°C.
-
Identification: The PTH-Pro is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to a known standard.
-
-
Cycle 2 (Phenylalanine):
-
The process is repeated for the new N-terminal amino acid, phenylalanine.
-
-
Cycle 3 (Glycine):
-
The process is repeated for glycine.
-
-
Cycle 4 (Lysine):
-
The process is repeated for lysine. The side chain amino group of lysine will also react with PITC, but this does not interfere with the sequencing of the N-terminal amino acid.
-
3. PTH-Amino Acid Analysis:
-
The collected PTH-amino acid from each cycle is injected onto a C18 column.
-
A gradient of acetonitrile in aqueous sodium acetate buffer is used to separate the PTH-amino acids.
-
Detection is performed at 269 nm.
Mass Spectrometry Sequencing of this compound
This protocol describes the sequencing of the tetrapeptide using tandem mass spectrometry (MS/MS).
1. Sample Preparation:
-
Dissolve 1 picomole of this compound in 50% aqueous acetonitrile with 0.1% formic acid.
2. Mass Spectrometry Analysis:
-
Ionization: The peptide solution is introduced into an electrospray ionization (ESI) source to generate protonated molecular ions [M+H]+.
-
MS1 Scan: A full scan is performed to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
Tandem MS (MS/MS):
-
The [M+H]+ ion of the peptide is selected in the first mass analyzer.
-
The selected ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell.
-
The resulting fragment ions are analyzed in the second mass analyzer.
-
3. Data Analysis:
-
The MS/MS spectrum, containing a series of b- and y-ions, is analyzed.
-
The mass differences between consecutive b-ions or y-ions correspond to the mass of a specific amino acid residue.
-
The sequence is deduced by assembling the identified amino acid residues.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for both Edman degradation and mass spectrometry.
Conclusion
Both Edman degradation and mass spectrometry are powerful techniques for peptide sequencing, each with its own set of advantages and limitations. For the validation of a short, purified synthetic peptide like this compound, Edman degradation provides a highly accurate and direct method for determining the N-terminal sequence.[2] However, its lower throughput and potential challenges with proline residues are important considerations. Mass spectrometry, on the other hand, offers higher speed, greater sensitivity, and is more adept at handling a wider range of peptides, including those with modifications, though data analysis can be more complex.[3] Ultimately, the choice of method will depend on the specific requirements of the research, including the need for absolute N-terminal confirmation, sample availability, throughput demands, and cost considerations. In many cases, the two techniques can be used in a complementary fashion to provide the most comprehensive and reliable sequence validation.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for H-Pro-Phe-Gly-Lys-OH
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the disposal of the tetrapeptide H-Pro-Phe-Gly-Lys-OH. Adherence to these procedures will help mitigate risks and ensure environmental responsibility.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Avoid Inhalation and Contact: Handle the solid peptide in a well-ventilated area or a fume hood to avoid inhaling dust particles. Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
-
Consult Institutional EHS: Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific disposal guidance and regulations that apply to your location. Always consult with them before proceeding with disposal.[1]
Waste Characterization and Segregation
Proper characterization and segregation of waste are the foundational steps for safe disposal.
-
Waste Stream Classification: Unless it has been used in biological assays with infectious agents, this compound waste should be classified as chemical waste.[1] If the peptide has been in contact with biological materials, such as cell cultures or animal tissues, it must be treated as biohazardous waste.[2]
-
Segregation: Do not mix peptide waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from solvents, acids, bases, and other reactive chemicals to prevent unforeseen hazardous reactions.
Disposal Procedures for this compound
The following step-by-step protocol outlines the recommended disposal procedure for this compound and materials contaminated with it.
Step 1: Waste Collection and Containment
-
Select an Appropriate Container: Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[2] Ensure the container is clearly labeled.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[1]
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables like weighing paper, pipette tips, and gloves, in the designated solid chemical waste container.
-
Aqueous Solutions: Collect aqueous solutions of this compound in a designated liquid chemical waste container. Do not dispose of peptide solutions down the drain unless explicitly approved by your institutional EHS and local wastewater authorities.[2][3]
Step 2: Storage of Waste
-
Secure Storage: Keep the sealed waste container in a designated and secure waste accumulation area within the laboratory.
-
Compatibility: Ensure the storage area is away from incompatible chemicals.
Step 3: Waste Disposal
-
Arrange for Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. This will be handled by a licensed hazardous waste disposal service.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal, as part of your laboratory's records.[1]
Quantitative Data Summary
Without a specific Safety Data Sheet (SDS) for this compound, quantitative disposal thresholds are based on general laboratory chemical waste guidelines. The following table provides a qualitative summary for risk assessment and handling.
| Parameter | Guideline | Source |
| Toxicity | Unknown. Treat as a potentially hazardous substance. | General Precaution |
| Environmental Hazard | Not fully characterized. Avoid release to the environment. | [3] |
| Reactivity | Stable under normal laboratory conditions. Avoid mixing with strong oxidizing agents, acids, or bases. | General Chemical Safety |
| Sewer Disposal | Not recommended without specific EHS and local wastewater authority approval. | [2][3][4] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cosmicpeptides.com [cosmicpeptides.com]
- 2. peptiderecon.com [peptiderecon.com]
- 3. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling H-Pro-Phe-Gly-Lys-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the tetrapeptide H-Pro-Phe-Gly-Lys-OH. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for safe handling and storage.
| Property | Value |
| Molecular Formula | C22H33N5O5[1] |
| Molecular Weight | 447.5 g/mol [1] |
| Appearance | White powder (Assumed based on similar peptides)[2] |
| Storage Temperature | Recommended -20 °C[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory to minimize risk and ensure a safe laboratory environment.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the peptide to minimize movement and potential for spills.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles to protect against accidental splashes.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[3][4]
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.[3]
-
Respiratory Protection: For handling larger quantities or when there is a risk of generating dust, an appropriate respirator should be worn.[2]
3. Weighing and Reconstitution:
-
When weighing the lyophilized powder, do so quickly in an area with minimal air currents to prevent dispersal.
-
For reconstitution, slowly add the desired solvent to the vial containing the peptide to avoid splashing.
4. Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
-
Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.[2]
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Place excess solid peptide and any contaminated weighing paper or consumables into a clearly labeled, sealed container for chemical waste.
-
-
Liquid Waste:
-
Collect all solutions containing the peptide in a designated, sealed waste container.
-
-
Contaminated PPE:
-
Dispose of used gloves and other contaminated disposable PPE in the appropriate chemical waste stream.
-
-
Final Disposal:
-
All waste materials should be disposed of through an approved chemical waste disposal service, following all local, state, and federal regulations. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Emergency Procedures
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of water.[2]
-
Eye Contact: If the peptide comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical advice.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C22H33N5O5 | CID 10138602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.co.jp [peptide.co.jp]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
